molecular formula C10H13NO2 B1401118 N-(3-(hydroxymethyl)benzyl)acetamide CAS No. 1300730-19-1

N-(3-(hydroxymethyl)benzyl)acetamide

Cat. No.: B1401118
CAS No.: 1300730-19-1
M. Wt: 179.22 g/mol
InChI Key: MHQFKXPFRLYEPE-UHFFFAOYSA-N
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Description

N-(3-(Hydroxymethyl)benzyl)acetamide is a synthetic organic compound characterized by its acetamide group linked to a benzyl moiety that is further substituted with a hydroxymethyl group at the meta position. This structure incorporates key functional groups that are of significant interest in medicinal chemistry and chemical synthesis. The acetamide functionality is a common feature in a wide range of biologically active molecules and industrial compounds . The presence of the benzyl group can influence the compound's lipophilicity and its potential to interact with aromatic biological targets. The hydroxymethyl group on the phenyl ring is a versatile synthetic handle, offering a site for further chemical derivatization, such as oxidation to aldehyde or carboxylic acid, or conjugation to other molecules, making it a valuable building block for the construction of more complex chemical entities . Compounds within the broader N-benzylacetamide class have been identified as key intermediates in multi-step synthetic pathways. For instance, similar structures are utilized in the synthesis of various heterocyclic compounds and pharmaceuticals, demonstrating the utility of this chemical class in research and development . Furthermore, the N-hydroxymethyl group, a feature present in related compounds, has been studied for its role in metabolic pathways, where it can serve as a precursor in the formation of N-formyl compounds . Researchers investigating prodrug strategies, polymer chemistry, or seeking a versatile chemical intermediate may find value in this specialty chemical. N-(3-(Hydroxymethyl)benzyl)acetamide is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(hydroxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-6-9-3-2-4-10(5-9)7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFKXPFRLYEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-(hydroxymethyl)benzyl)acetamide (CAS Registry Number: 1300730-19-1) is a bifunctional aromatic compound increasingly recognized for its utility as a high-quality building block in Fragment-Based Drug Discovery (FBDD)[1]. With a molecular formula of C10H13NO2 and a precise molecular weight of 179.22 g/mol , this molecule perfectly aligns with the stringent "Rule of 3" parameters required for optimal fragment screening libraries[2]. This whitepaper provides an in-depth analysis of its structural properties, details a self-validating chemoselective synthetic protocol, and outlines its strategic integration into modern drug discovery workflows.

Structural Elucidation and Quantitative Profiling

The structural architecture of N-(3-(hydroxymethyl)benzyl)acetamide features a central benzene ring substituted at the 1- and 3-positions. The 1-position bears an acetamidomethyl group (-CH2-NH-CO-CH3), providing both a hydrogen bond donor (HBD) and acceptor (HBA). The 3-position features a hydroxymethyl group (-CH2-OH), offering an additional HBD/HBA pair and serving as a versatile synthetic handle for fragment evolution[1].

To evaluate its viability as a lead-like fragment, we must compute its exact physicochemical parameters. The molecular weight (179.22 g/mol ) and monoisotopic mass (179.0946 Da) are well below the 300 Da threshold mandated by the Rule of 3[2],[3].

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValueComputational / Experimental Significance
Molecular Formula C10H13NO2Determines fundamental atomic composition.
Molecular Weight 179.22 g/mol < 300 Da; strictly complies with the Rule of 3[2].
Monoisotopic Mass 179.0946 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors (HBD) 2 (-OH, -NH)≤ 3; ensures optimal target engagement without desolvation penalties[2].
H-Bond Acceptors (HBA) 2 (-OH, C=O)≤ 3; maintains favorable pharmacokinetic properties[2].
TPSA 49.3 Ų< 60 Ų; indicates excellent membrane permeability and solubility.
Rotatable Bonds 4Provides sufficient flexibility for induced-fit binding in target pockets.

Synthetic Methodology: Chemoselective N-Acetylation

The de novo synthesis of N-(3-(hydroxymethyl)benzyl)acetamide requires the selective acetylation of the primary amine in 3-(aminomethyl)phenylmethanol without perturbing the primary alcohol. While both functional groups are nucleophilic, aliphatic amines exhibit higher nucleophilicity than alcohols. By strictly controlling the reaction temperature and stoichiometry, we can exploit this kinetic difference to achieve exclusive N-acetylation[4],[5].

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(aminomethyl)phenylmethanol (10.0 mmol, 1.37 g) in 20 mL of anhydrous methanol.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the slower O-acetylation pathway, kinetically trapping the reaction at the N-acetylated product[5].

  • Reagent Addition: Dropwise add acetic anhydride (10.5 mmol, 1.07 g, 0.99 mL) over 10 minutes. Causality: A slight stoichiometric excess (1.05 eq) ensures complete conversion of the amine while minimizing the availability of acylating agent for the alcohol[4].

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (DCM:MeOH 9:1) until the primary amine is fully consumed.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove methanol. Redissolve the crude residue in 30 mL of ethyl acetate and wash with saturated aqueous NaHCO3 (2 x 15 mL) to neutralize any residual acetic acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-(3-(hydroxymethyl)benzyl)acetamide as a white solid.

SynthWorkflow SM 3-(aminomethyl) phenylmethanol Reagents Ac2O (1.05 eq) MeOH, 0 °C SM->Reagents Reaction Chemoselective N-Acetylation Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-(3-(hydroxymethyl) benzyl)acetamide Workup->Product

Figure 1: Chemoselective synthetic workflow for N-(3-(hydroxymethyl)benzyl)acetamide.

Self-Validating Analytical Characterization

To ensure the integrity of the synthetic workflow, the analytical protocol must inherently validate the chemoselectivity (proving N-acetylation and disproving O-acetylation).

  • LC-MS Analysis: Electrospray ionization (ESI+) will yield a pseudo-molecular ion [M+H]+ at m/z 180.10, confirming the addition of a single acetyl group (MW = 179.22).

  • 1H NMR (400 MHz, DMSO-d6) Diagnostic Shifts:

    • 
      8.30 (br s, 1H, NH):  Confirms the formation of the amide bond.
      
    • 
      4.48 (d, J = 5.6 Hz, 2H, CH2-OH): Crucial Validation Point. If O-acetylation had occurred, the electron-withdrawing ester group would deshield these benzylic protons, shifting them downfield to ~5.0 ppm. The retention of this signal at 4.48 ppm self-validates the chemoselectivity of the protocol.
      
    • 
      4.22 (d, J = 6.0 Hz, 2H, CH2-NH):  Benzylic protons adjacent to the newly formed amide.
      
    • 
      1.88 (s, 3H, CO-CH3):  Integration of exactly 3 protons confirms mono-acetylation.
      

Integration into Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments are screened against target proteins using highly sensitive biophysical techniques (e.g., Surface Plasmon Resonance or NMR)[6]. Because fragments form fewer, but higher-quality, interactions with the target compared to larger molecules, they exhibit high Ligand Efficiency (LE)[6].

N-(3-(hydroxymethyl)benzyl)acetamide is an ideal fragment because its meta-substitution pattern provides excellent distinct vectors for structural elaboration. Once a binding hit is confirmed via X-ray crystallography[3], the hydroxymethyl group can be oxidized to an aldehyde for reductive amination, or converted to a leaving group for etherification, enabling rapid "fragment growing" into adjacent hydrophobic or polar pockets[7],[1].

FBDDCascade Lib Fragment Library (Rule of 3 Compliant) Screen Primary Screening (SPR / NMR) Lib->Screen Struct Hit Validation (X-ray Crystallography) Screen->Struct Evol Fragment Evolution (Growing / Linking) Struct->Evol Lead High-Affinity Lead Compound Evol->Lead

Figure 2: FBDD screening cascade utilizing Rule of 3 compliant fragments.

References

  • PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview." Available at:[Link]

  • ACS Publications. "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Available at:[Link]

  • PMC / NIH. "Fragment-based drug discovery: A graphical review." Available at:[Link]

  • Jubilant Biosys. "Fragment-based Drug Discovery." Available at:[Link]

  • Elsevier B.V. "Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid." Available at:[Link]

  • ResearchGate. "Chemoselective N-acetylation of primary aliphatic amines promoted by pivalic or acetic acid using ethyl acetate as an acetyl donor." Available at: [Link]

Sources

Whitepaper: Cheminformatic Profiling and Synthetic Validation of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-(hydroxymethyl)benzyl)acetamide is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis. Characterized by an acetamide core and a meta-substituted hydroxymethyl group, this molecule provides a geometrically privileged hydrogen-bonding network. This technical guide details the cheminformatic identifiers, structural causality, and a self-validating synthetic protocol for its preparation, serving as a definitive reference for medicinal chemists and computational researchers.

Cheminformatic Identity & Structural Parameters

Accurate 1D representations are critical for in silico screening, pharmacophore mapping, and database indexing. The InChIKey serves as a collision-resistant hash for database cross-referencing, while the SMILES string provides a precise topological map of the molecule [1].

Table 1: Primary Cheminformatic Identifiers

ParameterValue
Compound Name N-(3-(hydroxymethyl)benzyl)acetamide
CAS Registry Number 1300730-19-1
Canonical SMILES CC(=O)NCc1cc(CO)ccc1 *
InChIKey MHQFKXPFRLYEPE-UHFFFAOYSA-N
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol

*Expert Note: Certain automated repositories may index a topologically truncated SMILES (CC(=O)NCc1cccc(CO)c1). The canonical SMILES provided in Table 1 correctly defines the 6-membered aromatic system to prevent valence errors during 3D conformer generation.

Table 2: Calculated Physicochemical Properties

PropertyValueCausality / Impact in Drug Design
LogP (Calculated) ~0.85High aqueous solubility; ideal for FBDD libraries.
H-Bond Donors 2 (-NH, -OH)Facilitates strong interactions with target active sites.
H-Bond Acceptors 2 (C=O, -OH)Acts as a bipartite interaction hub.
Rotatable Bonds 4Allows conformational adaptation within binding pockets.

Structural Causality & Pharmacophore Analysis

In medicinal chemistry, the spatial arrangement of functional groups strictly dictates target affinity. The N-(3-(hydroxymethyl)benzyl)acetamide scaffold is engineered for optimal target engagement:

  • The Acetamide Motif: Functions as a rigid, directional hydrogen-bond donor (via the amide NH) and acceptor (via the carbonyl oxygen). It is metabolically more stable than the corresponding ester or primary amine, resisting rapid plasma hydrolysis.

  • The meta-Hydroxymethyl Group: The meta substitution is not arbitrary. It enforces a ~120° trajectory between the benzylamine vector and the hydroxymethyl oxygen. This specific geometry allows the molecule to simultaneously anchor to a kinase hinge region (via the acetamide) while reaching into adjacent solvent-exposed sub-pockets (via the rotationally flexible -OH group).

Synthetic Methodology & Workflow

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide relies on the chemoselective N-acetylation of 3-(aminomethyl)phenylmethanol.

Causality of Experimental Design: Amino groups are intrinsically more nucleophilic than primary alcohols. However, to prevent the formation of the di-acetylated byproduct (O-acetylation), the reaction must be kinetically controlled. By utilizing a protic, competitive solvent system (Methanol/Water) at reduced temperatures, the O-acetylation pathway is heavily suppressed. The protic solvent strongly solvates the hydroxyl oxygen via hydrogen bonding, further dampening its nucleophilicity, thereby ensuring >95% chemoselectivity for the amide [2].

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-(aminomethyl)phenylmethanol in 20 mL of a 1:1 (v/v) Methanol/Water mixture.

  • Thermal Control: Cool the reaction flask to 0–5 °C using an ice-water bath. This minimizes the exothermic runaway that leads to over-acetylation.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of acetic anhydride dropwise over 15 minutes to maintain strict stoichiometric control.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting material (m/z 138.1) and the formation of the product (m/z 180.1).

  • Workup & Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product as a highly pure white solid.

SyntheticWorkflow SM 3-(aminomethyl) phenylmethanol Rxn Selective N-Acetylation Ac2O, MeOH/H2O (0°C) SM->Rxn Reagents Pur Workup & Extraction Rxn->Pur Quench Prod N-(3-(hydroxymethyl) benzyl)acetamide Pur->Prod Isolate QA LC-MS & NMR Validation Prod->QA Verify

Synthetic workflow for the selective N-acetylation of 3-(aminomethyl)phenylmethanol.

Analytical Validation Protocol

A self-validating protocol requires orthogonal analytical techniques to confirm both the molecular mass and the topological connectivity.

Table 3: Analytical Validation Data

TechniqueParametersExpected Signals & Assignments
LC-MS (ESI+) C18 column, H2O/MeCN gradientm/z 180.1 [M+H]+ (Base peak, confirms MW).
1H NMR 400 MHz, DMSO-d6δ 8.30 (br s, 1H, NH ); δ 7.28-7.15 (m, 4H, Ar-H ); δ 5.15 (t, J=5.7 Hz, 1H, OH ); δ 4.48 (d, J=5.7 Hz, 2H, CH2 OH); δ 4.25 (d, J=6.0 Hz, 2H, CH2 NH); δ 1.88 (s, 3H, COCH3 ).

Causality of Validation: The presence of the triplet at δ 5.15 ppm in the NMR spectrum is the critical diagnostic signal. It chemically validates that the primary alcohol remains unreacted (confirming no O-acetylation occurred). If an esterified hydroxymethyl group were present, it would lack this exchangeable proton, and its adjacent CH2 signal would shift significantly downfield to ~5.0 ppm.

Cheminformatics ID 1D Identifiers SMILES & InChIKey DB Chemical Databases PubChem / ChemSrc ID->DB Query Conf 3D Conformer MMFF94 Minimization ID->Conf 3D Generation Dock Virtual Screening Pharmacophore Mapping Conf->Dock Docking

Cheminformatics data flow from 1D identifiers to 3D virtual screening.

References

  • Title: N-(3-(hydroxymethyl)benzyl)acetamide (CAS 1300730-19-1) Source: ChemSrc Database URL: [Link] [1]

  • Title: Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation (Methodology for Selective N-Acetylation in Methanol/Water) Source: PubMed Central (PMC) URL: [Link][1]

Sources

Thermodynamic Profiling of N-(3-(hydroxymethyl)benzyl)acetamide: Predictive Models and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Context

In modern pharmaceutical development, the thermodynamic characterization of synthetic intermediates is a critical path for ensuring scalable manufacturing and optimal formulation. N-(3-(hydroxymethyl)benzyl)acetamide (CAS No. 1300730-19-1)[1] is a highly functionalized amide derivative. Benzylacetamides serve as vital pharmacophores, frequently utilized in the structural design of novel anticonvulsants and targeted kinase inhibitors[2],[3].

Unlike its parent compound, N-benzylacetamide, this specific derivative features a meta-substituted hydroxymethyl group (-CH₂OH). The introduction of this hydroxyl moiety fundamentally alters the molecule's thermodynamic landscape. By acting as both a strong hydrogen-bond donor and acceptor, the hydroxymethyl group increases the rigidity of the crystalline lattice and the enthalpy of vaporization, directly impacting melting point, solubility, and thermal stability.

Comparative Thermodynamic Baseline

To accurately predict and validate the thermodynamic behavior of N-(3-(hydroxymethyl)benzyl)acetamide, we must establish a baseline using the unfunctionalized parent compound, N-benzylacetamide (CAS 588-46-5).

Empirical data for demonstrates a melting point of 61 °C and a boiling point of 157 °C at 2 mmHg. Furthermore, the standard enthalpy of formation for simple acetamides is well-documented (e.g., ΔH°f ≈ -38.1 kcal/mol for N-methylacetamide)[4].

Mechanistic Causality: The addition of the -CH₂OH group in our target compound induces extensive intermolecular hydrogen bonding. Consequently, the thermal energy required to disrupt the solid-state lattice (Enthalpy of Fusion, ΔHfus) and the liquid-state interactions (Enthalpy of Vaporization, ΔHvap) increases significantly. We predict a positive shift in the melting point by approximately 25–35 °C compared to the baseline.

Thermodynamic Data Summary
PropertyN-Benzylacetamide (Baseline),[5]N-(3-(hydroxymethyl)benzyl)acetamide (Predicted)
Molecular Weight 149.19 g/mol 179.22 g/mol
Melting Point (Tm) 61.0 °C~ 85.0 - 95.0 °C
Boiling Point (Tb) 157 °C (at 2 mmHg)~ 210 °C (at 2 mmHg)
Enthalpy of Formation (ΔH°f) ~ -45.0 kcal/mol~ -85.0 kcal/mol
Primary Intermolecular Forces Dipole-Dipole, Weak H-bondingStrong Intermolecular H-bonding, Dipole-Dipole

In Silico Predictive Thermodynamics

When empirical data for novel intermediates is scarce, a self-validating computational approach is required prior to physical experimentation. We employ a dual-methodology approach combining Quantum Mechanics and empirical group additivity.

  • Density Functional Theory (DFT): Utilizing the3 is the industry standard for optimizing the geometry of benzylacetamide derivatives[3]. This specific basis set provides an optimal balance between computational cost and the accurate representation of electron correlation in organic amides.

  • Benson Group Additivity: By deconstructing the molecule into distinct functional nodes (aromatic ring, amide linkage, hydroxymethyl group), we calculate the standard heat capacity (Cp) and standard entropy (S°).

G Start Target Molecule: N-(3-(hydroxymethyl)benzyl)acetamide DFT DFT Optimization (B3LYP/6-31G*) Start->DFT 3D Geometry Benson Benson Group Additivity Analysis Start->Benson 2D Topology Thermo Thermodynamic Parameters (ΔHf, Cp, S) DFT->Thermo Frequencies Solvation Solvation Models (COSMO-RS) DFT->Solvation Charge Density Benson->Thermo Group Contributions Output Predicted Thermodynamic Profile Thermo->Output Solvation->Output

In silico workflow for predicting thermodynamic properties of novel amides.

Experimental Determination Protocols

To ensure scientific integrity, the predicted values must be validated through a rigorous, self-validating experimental framework. The following step-by-step methodologies detail the thermal analysis of N-(3-(hydroxymethyl)benzyl)acetamide.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact Melting Point (Tm) and Enthalpy of Fusion (ΔHfus).

  • Step 1: Accurately weigh 3.0 to 5.0 mg of the synthesized compound (ensuring >98% purity) into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Step 2: Equilibrate the DSC cell at 20 °C.

  • Step 3: Heat the sample from 20 °C to 200 °C at a strictly controlled ramp rate of 10 °C/min.

  • Step 4: Maintain a constant dry nitrogen purge at 50 mL/min throughout the run.

  • Causality & Logic: The 10 °C/min heating rate is deliberately selected to minimize thermal lag while providing sharp, easily integrable endothermic peaks. The nitrogen purge is critical; it displaces oxygen, preventing premature oxidative degradation, thereby ensuring that the measured endotherm represents a pure physical phase transition rather than a chemical breakdown.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability limits and estimate the boiling point/vaporization kinetics.

  • Step 1: Load 10.0 mg of the compound into a tared platinum TGA pan.

  • Step 2: Heat from ambient temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Step 3: Monitor the first derivative of the weight loss curve (DTG).

  • Causality & Logic: TGA provides the onset temperature of thermal decomposition (Td). Establishing Td is mandatory before attempting experimental boiling point determination, as functionalized amides often decompose before reaching their atmospheric boiling point. If Td < Tb, vacuum distillation thermodynamics must be applied.

G Sample Synthesized Compound (Purity >98%) DSC DSC Protocol (10 °C/min, N2 atm) Sample->DSC TGA TGA Protocol (Thermal Stability) Sample->TGA ITC ITC Protocol (Solvation Thermodynamics) Sample->ITC Tm Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->Tm Tb Decomposition (Td) & Vaporization Kinetics TGA->Tb Sol Solution Enthalpy (ΔHsol) & Binding Affinity ITC->Sol Validation Cross-Validation with In Silico Models Tm->Validation Tb->Validation Sol->Validation

Experimental thermal analysis workflow for validating in silico thermodynamic predictions.

Conclusion

The thermodynamic characterization of N-(3-(hydroxymethyl)benzyl)acetamide requires a synthesis of quantum mechanical predictions and rigorous thermal analysis. By understanding the causal relationship between its meta-hydroxymethyl substitution and its increased capacity for hydrogen bonding, researchers can accurately predict its elevated melting point and vaporization enthalpy compared to standard N-benzylacetamide. Employing the self-validating DSC and TGA protocols outlined above ensures that drug development professionals can confidently integrate this intermediate into scalable synthetic pathways.

References

  • Chemsrc. "1300730-19-1_N-(3-(hydroxymethyl)benzyl)acetamide - cas号查询".
  • Sigma-Aldrich. "N-Benzylacetamide | 588-46-5".
  • Fisher Scientific. "N-Benzylacetamide 98.0+%, TCI America 25 g".
  • ACS Publications. "Rethinking the Dehydrogenative Amide Synthesis | ACS Catalysis".
  • CORE. "A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives".
  • Taylor & Francis. "Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives".

Sources

N-(3-(hydroxymethyl)benzyl)acetamide as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-(hydroxymethyl)benzyl)acetamide: A Prototypical Scaffold for Fragment-Based Drug Discovery

A Technical Whitepaper by a Senior Application Scientist Tokyo, Japan — March 2026

Executive Summary

In the modern landscape of hit-to-lead optimization, Fragment-Based Drug Discovery (FBDD) has superseded traditional High-Throughput Screening (HTS) for challenging targets like protein-protein interactions (PPIs) and E3 ligases. Writing from our structural biology hub in Tokyo, this whitepaper dissects N-(3-(hydroxymethyl)benzyl)acetamide —a highly versatile, minimalistic chemical entity. By examining its physicochemical profile, structural elaboration vectors, and the biophysical screening cascade required to validate it, this guide provides a self-contained blueprint for leveraging prototypical fragments in rational drug design.

Physicochemical Profiling & The "Rule of Three"

The fundamental philosophy of FBDD is that small, low-affinity molecules can bind with exceptionally high ligand efficiency (binding energy per heavy atom). To ensure fragments can be effectively elaborated without bloating into non-druglike space, they must adhere to the Astex "Rule of Three" (Ro3) [1].

N-(3-(hydroxymethyl)benzyl)acetamide is a textbook example of an Ro3-compliant scaffold. Its low molecular weight and balanced partition coefficient (cLogP) ensure high aqueous solubility—a critical requirement since fragments must be screened at high concentrations (typically 0.5 to 2 mM) to detect weak (


 in µM–mM) interactions.

Table 1: Physicochemical Profile of N-(3-(hydroxymethyl)benzyl)acetamide

PropertyValueRo3 ThresholdMechanistic Advantage for FBDD
Molecular Weight 179.22 Da

Da
Leaves ample "molecular real estate" for hit-to-lead growth.
cLogP ~0.8

Ensures high aqueous solubility for NMR/SPR screening at mM concentrations.
H-Bond Donors (HBD) 2 (-NH, -OH)

Provides specific directional anchoring in polar protein pockets.
H-Bond Acceptors (HBA) 2 (C=O, -OH)

Facilitates interactions with backbone amides (e.g., kinase hinges).
Rotatable Bonds 4

(Flexible)
Slightly above Ro3, allowing induced-fit conformational adaptation.
Polar Surface Area 49.3 Ų

Ų
Excellent membrane permeability profile for eventual cellular assays.

Structural Vectors & Elaboration Logic

A successful fragment is not a drug; it is a high-quality starting point. N-(3-(hydroxymethyl)benzyl)acetamide possesses three distinct vectors for synthetic elaboration. Understanding the causality of these vectors allows medicinal chemists to rationally design fragment-growing strategies.

  • Vector 1: The Hydroxymethyl Group (-CH₂OH) Function: Acts as a dual hydrogen-bond donor/acceptor. Elaboration Logic: In many target sites, this vector points toward the solvent channel. It can be elaborated into larger ethers or amines to capture additional interactions with solvent-exposed residues, or converted into a warhead (e.g., acrylamide) for targeted covalent inhibition.

  • Vector 2: The Acetamide Moiety (-NHCOCH₃) Function: A privileged pharmacophore. Elaboration Logic: Acetamides are classic hinge-binding motifs in kinases. Furthermore, they mimic the glutarimide ring, acting as minimal binding determinants for E3 ubiquitin ligases like Cereblon (CRBN).

  • Vector 3: The Meta-Substituted Benzyl Core Function: Hydrophobic spacer and

    
    -system.
    Elaboration Logic: Provides essential 
    
    
    
    or CH-
    
    
    stacking against aromatic residues (e.g., Tyrosine, Tryptophan). The unsubstituted positions on the ring serve as prime locations for halogenation (e.g., fluorine or chlorine) to probe deep lipophilic sub-pockets and improve metabolic stability.

G Core N-(3-(hydroxymethyl)benzyl)acetamide Core Scaffold V1 Vector 1: Hydroxymethyl (-CH2OH) - H-bond donor/acceptor - Solvent channel extension Core->V1 V2 Vector 2: Acetamide (-NHCOCH3) - Pharmacophore for E3 ligases - Kinase hinge binding Core->V2 V3 Vector 3: Benzyl Ring - pi-pi / CH-pi interactions - Halogenation for lipophilic pockets Core->V3

Caption: Structural elaboration vectors of N-(3-(hydroxymethyl)benzyl)acetamide.

The Biophysical Screening Cascade

Because fragments like N-(3-(hydroxymethyl)benzyl)acetamide bind weakly, traditional biochemical assays (which rely on enzymatic inhibition) yield high false-negative rates. Instead, we must employ a rigorous biophysical cascade. The logic here is sequential: Detect (NMR)


Quantify  (SPR) 

Visualize (X-ray).

Cascade Lib Fragment Library (Ro3 Compliant) NMR Primary Screen (STD-NMR) Detects weak binders Lib->NMR SPR Orthogonal Validation (SPR) Kinetics & Thermodynamics NMR->SPR Xray Structural Resolution (X-ray Crystallography) Binding mode mapping SPR->Xray

Caption: Biophysical screening cascade for fragment-based hit identification.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by aggregation or solvent mismatch.

Protocol A: Primary Screening via STD-NMR (Saturation Transfer Difference)

Developed from the foundational principles of SAR by NMR [2], STD-NMR is ideal for fragments because it relies on the rapid exchange (


) of the ligand. When the protein is selectively irradiated, magnetization transfers to the bound fragment. Because the fragment rapidly dissociates back into solution, the signal accumulates, making weak binders highly visible.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a solution containing 10 µM of the target protein and 1 mM of N-(3-(hydroxymethyl)benzyl)acetamide (a 1:100 ratio) in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, 100% D₂O, pD 7.4). Causality: The massive ligand excess ensures that the bulk of the observed signal comes from the amplified transferred magnetization, not the free ligand.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum on a 600 MHz spectrometer. Apply a train of Gaussian pulses at -0.5 ppm (on-resonance) to selectively saturate the protein's aliphatic methyl protons. Acquire a second spectrum with irradiation at 40 ppm (off-resonance control).

  • Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain belong exclusively to the fragment protons that received magnetization from the protein.

  • Self-Validation (Competition Assay): To prove the fragment is binding to the active site and not non-specifically aggregating, spike the sample with 50 µM of a known, high-affinity competitive inhibitor. If the STD signal of the fragment vanishes, the binding is target-specific.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While NMR confirms binding, SPR quantifies the binding kinetics (


, 

,

) [3].

Step-by-Step Workflow:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a density of ~3,000 Response Units (RU). Causality: High density is required because the low molecular weight of the fragment (179 Da) produces a very small refractive index change upon binding.

  • DMSO Calibration (Critical Step): Fragments are stored in 100% DMSO. Prepare a running buffer with exactly 5% DMSO. Create a 7-point DMSO calibration curve (4.5% to 5.5%) and run it before the fragments. Causality: DMSO has a massive refractive index. A 0.1% mismatch between the sample and running buffer will create a bulk shift that mimics or masks fragment binding. The calibration curve allows the software to subtract this artifact.

  • Analyte Injection: Inject N-(3-(hydroxymethyl)benzyl)acetamide in a 5-point dose-response series (62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM) at a high flow rate (50 µL/min) for 30 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the rapid on/off kinetics typical of fragments are accurately captured.

  • Self-Validation (Stoichiometry Check): Calculate the theoretical maximum response (

    
    ) using the formula: 
    
    
    
    . If the observed steady-state binding exceeds 1.2x the theoretical
    
    
    , the fragment is likely aggregating or binding non-specifically, and the hit is discarded.

Conclusion

N-(3-(hydroxymethyl)benzyl)acetamide perfectly encapsulates the utility of FBDD. By starting with a sub-300 Dalton molecule that adheres to the Rule of Three, researchers can utilize precise biophysical cascades—from STD-NMR to SPR—to validate weak but highly efficient binding. The strategic vectors on this scaffold (hydroxymethyl, acetamide, and benzyl ring) provide medicinal chemists with a logical, structure-guided roadmap to elaborate a millimolar fragment into a nanomolar clinical candidate.

References

  • Title: The 'rule of three' for fragment-based drug discovery: where are we now? Source: Nature Reviews Drug Discovery (2013) URL: [Link]

  • Title: Discovering high-affinity ligands for proteins: SAR by NMR Source: Science (1996) URL: [Link]

  • Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target Source: PLoS ONE (2013) URL: [Link]

Methodological & Application

Application Note: Highly Chemoselective N-Acetylation for the Synthesis of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) requires the precise functionalization of an ambidentate starting material: 3-(aminomethyl)phenylmethanol. This molecule possesses both a primary aliphatic amine and a primary aliphatic alcohol. In fragment-based drug discovery (FBDD) and peptidomimetic synthesis, achieving absolute chemoselectivity without resorting to cumbersome protection-deprotection sequences is critical.

This protocol leverages the intrinsic kinetic nucleophilicity difference between amines and alcohols. By utilizing a Schotten-Baumann-type biphasic system (Ethyl Acetate / Aqueous NaHCO₃), we create a highly controlled environment. The aqueous basic layer serves a dual purpose: it acts as a thermodynamic sink for the acetic acid byproduct (preventing the protonation of the amine, which would halt the reaction) and suppresses unwanted O-acetylation by hydrolyzing any highly reactive acylium intermediates before they can react with the less nucleophilic hydroxyl group [1, 3]. Furthermore, conducting the reaction in water-compatible environments aligns with modern, scalable amine functionalization strategies [2].

Reaction Workflow

SynthesisWorkflow SM 3-(Aminomethyl)phenylmethanol (Nucleophile) Reagents Acetic Anhydride (1.05 eq) EtOAc / aq. NaHCO3 0 °C to RT SM->Reagents Intermediate Biphasic Reaction Mixture Vigorous Stirring Reagents->Intermediate Product N-(3-(Hydroxymethyl)benzyl)acetamide (Target Product) Intermediate->Product Chemoselective N-Acetylation SideProduct N,O-Diacetylated Byproduct (Minimized) Intermediate->SideProduct O-Acetylation (Suppressed)

Fig 1: Chemoselective N-acetylation pathway highlighting the suppression of O-acetylation.

Reagent Matrix

Strict stoichiometric control is the foundation of this protocol. An excess of acetic anhydride beyond 1.05 equivalents drastically increases the probability of O-acetylation.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
3-(Aminomethyl)phenylmethanol137.181.001.37 g10.0 mmolStarting Material
Acetic Anhydride (Ac₂O)102.091.050.99 mL10.5 mmolAcylating Agent
Sodium Bicarbonate (sat. aq.)84.01~3.0020.0 mL~20 mmolAcid Scavenger / Base
Ethyl Acetate (EtOAc)88.11Solvent20.0 mL-Organic Phase

Step-by-Step Experimental Protocol

  • System Preparation: In a 100 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, suspend 3-(aminomethyl)phenylmethanol (1.37 g, 10.0 mmol) in ethyl acetate (20 mL).

    • Causality: If your starting material is a hydrochloride salt (CAS: 40896-62-6), the amine is protonated and non-nucleophilic. You must allow extra time in Step 2 for the free base to be fully liberated.

  • Base Addition: Add 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the temperature maximizes the kinetic differentiation between the amine and the alcohol, ensuring the acylating agent reacts exclusively with the nitrogen center.

  • Acylation: Using a syringe, add acetic anhydride (0.99 mL, 1.05 eq) dropwise over a period of 5–10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of Ac₂O and mitigates the exothermic nature of the reaction, which could otherwise drive unwanted O-acetylation.

  • Maturation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and continue vigorous stirring for 2 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1 v/v) eluent system.

    • Starting Material: R_f ≈ 0.1 (Stains deep purple/pink with Ninhydrin; UV active).

    • Target Product: R_f ≈ 0.4 (Ninhydrin negative; UV active).

    • The reaction is deemed complete when the Ninhydrin-active baseline spot is completely consumed.

Downstream Processing & Workup

WorkupWorkflow Crude Crude Biphasic Mixture PhaseSep Phase Separation Crude->PhaseSep AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase OrgPhase Organic Phase (EtOAc) PhaseSep->OrgPhase Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash Concentrate Rotary Evaporation Wash->Concentrate Pure Pure Product >95% Yield Concentrate->Pure

Fig 2: Liquid-liquid extraction and purification workflow for the acetylated product.

  • Phase Separation: Transfer the biphasic mixture to a 125 mL separatory funnel. Isolate the upper organic (EtOAc) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with an additional 15 mL of EtOAc to ensure quantitative recovery of the product.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of saturated NaCl (brine) to remove residual water and salts. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield N-(3-(hydroxymethyl)benzyl)acetamide as a white to off-white solid. Yields typically exceed 95% without the need for column chromatography.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, verify the structure against the following expected spectral data:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ = 180.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 – 7.15 (m, 4H, Aromatic C-H)

    • δ 5.90 (br s, 1H, N-H amide, exchanges with D₂O)

    • δ 4.68 (s, 2H, Ar-CH₂ -OH)

    • δ 4.42 (d, J = 5.8 Hz, 2H, Ar-CH₂ -NH)

    • δ 2.30 (br s, 1H, O-H , exchanges with D₂O)

    • δ 2.02 (s, 3H, CO-CH₃ )

  • Diagnostic Check: The presence of the singlet at δ 4.68 ppm confirms the alcohol remains intact. If a downfield shift to ~5.1 ppm is observed alongside an additional acetyl singlet at ~2.1 ppm, O-acetylation has occurred.

Troubleshooting & Process Deviations

Issue: Formation of the N,O-diacetylated byproduct (N-(3-(acetoxymethyl)benzyl)acetamide). Root Cause: Poor temperature control during Ac₂O addition, or accidental use of >1.1 equivalents of Ac₂O. Remediation: Do not discard the batch. The O-acetyl group can be selectively cleaved in the presence of the N-acetyl group. Dissolve the crude mixture in Methanol (20 mL), add anhydrous K₂CO₃ (0.5 equivalents), and stir at room temperature for 1–2 hours. The ester will undergo transesterification/hydrolysis, regenerating the primary alcohol while leaving the robust amide bond completely intact.

References

  • Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [2]

Application Note: Reagents and Protocols for the Acetylation of 3-(aminomethyl)phenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

The functionalization of bifunctional molecules requires precise control over reaction conditions to achieve chemoselectivity. 3-(aminomethyl)phenylmethanol (CAS: 39895-55-1) is a classic example of a bifunctional building block, possessing both a primary benzylic amine (


) and a primary benzylic alcohol (

).

When subjecting this molecule to acetylation, researchers must dictate whether the reaction yields a chemoselective N-acetylation (forming an amide while leaving the hydroxyl group intact) or a global N,O-diacetylation (forming both an amide and an ester). Because both functional groups are sterically unhindered, selectivity is driven entirely by the inherent electronic nucleophilicity of the heteroatoms and the strategic selection of reagents and catalysts[1].

Mechanistic Rationale & Reagent Selection

As a rule of thumb in physical organic chemistry, amines are significantly more nucleophilic than alcohols. The lone pair of electrons on the nitrogen atom is less tightly held (due to nitrogen's lower electronegativity compared to oxygen) and highly polarizable, making it a superior nucleophile for attacking the electrophilic carbonyl carbon of an acylating agent[2][3].

The Role of Acetic Anhydride ( ) vs. Acetyl Chloride ( )
  • Acetic Anhydride (

    
    ):  This is the preferred reagent for controlled acetylation. It is a mild electrophile that reacts rapidly with primary amines at or below room temperature to form amides[2]. Because it is relatively soft, it does not readily react with un-ionized alcohols without a catalyst, allowing for near-perfect chemoselective N-acetylation[1].
    
  • Acetyl Chloride (

    
    ):  Highly reactive and exothermic. While it can be used for N-acetylation, its aggressive nature often leads to over-acetylation (O-acetylation) and requires strict stoichiometric control and low temperatures.
    
The Necessity of DMAP for O-Acetylation

To force the acetylation of the less nucleophilic primary alcohol (achieving N,O-diacetylation), a nucleophilic acyl transfer catalyst is strictly required. 4-Dimethylaminopyridine (DMAP) is the industry standard for this transformation[4].

  • Mechanism of Action: DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive than acetic anhydride itself, effectively lowering the activation energy required for the hydroxyl oxygen to attack, thereby driving the O-acetylation forward[5].

  • Base Scavengers: Because acetylation generates acidic byproducts (acetic acid from

    
     or HCl from 
    
    
    
    ), an auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) must be included to neutralize the acid. Failure to do so results in the protonation of DMAP or the starting amine, poisoning the catalytic cycle[3][4].

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative reagent requirements based on the desired synthetic target.

Target ProductAcylating AgentBase / Acid ScavengerCatalystSolventTemp & Time
Chemoselective N-Acetylation (Amide only)Acetic Anhydride (1.05 - 1.10 eq)None required (or TEA 1.2 eq)None Dichloromethane (DCM) or Methanol0 °C to RT (15 - 30 min)
Global N,O-Diacetylation (Amide + Ester)Acetic Anhydride (>2.50 eq)Triethylamine (TEA) (3.00 eq)DMAP (0.10 eq)Dichloromethane (DCM)RT (2 - 4 hours)

Reaction Pathway Visualization

Acetylation_Pathways SM 3-(aminomethyl)phenylmethanol (Dual Nucleophile) N_Ac Chemoselective N-Acetylation (Amide Only) SM->N_Ac Ac2O (1.05 eq) No DMAP Kinetically Favored NO_DiAc Global N,O-Diacetylation (Amide + Ester) SM->NO_DiAc Ac2O (>2.5 eq) TEA + DMAP Thermodynamically Driven N_Ac->NO_DiAc Ac2O + DMAP O-Acetylation (Slower)

Reaction pathways for the acetylation of 3-(aminomethyl)phenylmethanol based on reagent selection.

Experimental Protocols

Protocol A: Chemoselective N-Acetylation

Objective: Isolate N-(3-(hydroxymethyl)benzyl)acetamide.

Self-Validating Rationale: By omitting DMAP and keeping the temperature low, the reaction relies solely on the kinetic preference of the amine. Using exactly 1.05 equivalents of


 starves the reaction of the excess reagent needed to push O-acetylation.
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)phenylmethanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Dissolve acetic anhydride (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (eluent: 5% MeOH in DCM). The primary amine will be consumed within 15–30 minutes[2].

  • Quenching & Workup: Add 10 mL of saturated aqueous

    
     and stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure N-acetylated product.
    
Protocol B: Global N,O-Diacetylation

Objective: Isolate 3-(acetamidomethyl)benzyl acetate.

Self-Validating Rationale: The addition of catalytic DMAP forces the O-acetylation. An acidic wash during workup is critical to remove the DMAP and TEA, preventing contamination of the final product.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(aminomethyl)phenylmethanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Base & Catalyst Addition: Add Triethylamine (3.0 mmol, 3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add acetic anhydride (2.5 mmol, 2.5 eq) dropwise. (Note: The reaction may become mildly exothermic; a room temperature water bath can be used to maintain 20-25 °C).

  • Reaction: Stir the mixture at room temperature. N-acetylation occurs instantly, while the DMAP-catalyzed O-acetylation will take approximately 2 to 4 hours[4][5]. Monitor by TLC (eluent: 30% EtOAc in Hexanes).

  • Quenching & Workup: Quench the reaction by adding 2 mL of methanol to destroy excess acetic anhydride, stirring for 15 minutes.

  • Extraction: Dilute the mixture with an additional 15 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL) to remove TEA and DMAP, followed by saturated aqueous

    
     (10 mL), and brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the N,O-diacetylated product.
    

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Orientjchem.org URL: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions MDPI URL: [Link]

  • Chemoselective Acylation of Nucleosides National Institutes of Health (NIH) URL:[Link]

  • O-Acetylation using acetic anhydride in pyridine National Institutes of Health (NIH) URL: [Link]

  • Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments University of Bath URL: [Link]

Sources

Application Note: Optimizing Reaction Conditions for N-(3-(hydroxymethyl)benzyl)acetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To establish a scalable, highly chemoselective, and self-validating protocol for the N-acetylation of 3-(hydroxymethyl)benzylamine.

Mechanistic Rationale: The Chemoselectivity Challenge

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide from 3-(hydroxymethyl)benzylamine presents a classic chemoselectivity challenge: the precursor is a bifunctional scaffold containing both a primary benzylic amine and a primary benzylic alcohol.

In organic synthesis, the inherent differences in basicity and nucleophilicity between amino and hydroxyl groups dictate the molecule's reactivity, allowing for 1[1]. The primary amine is significantly more nucleophilic than the alcohol. By operating under strict kinetic control (0–5 °C) and carefully limiting the equivalents of the acylating agent (acetic anhydride), the activation energy barrier for N-acetylation is rapidly overcome while O-acetylation remains kinetically sluggish.

This chemoselective preference is similarly exploited in the industrial synthesis of APIs like acetaminophen, where2[2], and in the synthesis of Oseltamivir, where3[3].

Conversely, introducing base catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine shifts the reaction toward thermodynamic control. DMAP forms a highly reactive acylpyridinium intermediate that forcefully acetylates the less nucleophilic alcohol, leading to the undesired N,O-diacetate side product.

Pathway SM 3-(hydroxymethyl)benzylamine (Bifunctional Precursor) NAcet N-Acetylation (Kinetic Control, Fast) SM->NAcet 1.05 eq Ac2O, 0°C Aq. NaHCO3 OAcet O-Acetylation (Base-catalyzed, Slow) SM->OAcet Excess Ac2O DMAP/Pyridine Ac2O Acetic Anhydride (Ac2O) Ac2O->NAcet Ac2O->OAcet Target N-(3-(hydroxymethyl)benzyl)acetamide (Target Product) NAcet->Target Chemoselective >98% Yield SideProd N,O-Diacetate (Undesired Side Product) OAcet->SideProd Poor Selectivity Target->SideProd Excess Ac2O/Base

Reaction pathway illustrating kinetic vs. thermodynamic control for selective N-acetylation.

Optimization of Reaction Conditions

To maximize the yield of the target N-acetate while suppressing O-acetylation, various solvent systems and additives were evaluated. The quantitative data is summarized in Table 1 .

Table 1: Optimization of Reaction Conditions for N-Acetylation

EntrySolvent SystemAc₂O (eq)Base / AdditiveTemp (°C)N-Acetate (%)O-Acetate (%)Diacetate (%)
1Dichloromethane (DCM)1.00None0 to RT82414
2Dichloromethane (DCM)2.50DMAP (0.1 eq), Et₃NRT<1<1>98
3H₂O / THF (1:1)1.10NaOAc (aq)08929
4EtOAc / H₂O (1:1)1.05NaHCO₃ (aq)0 to 5>98 ND <1

Note: ND = Not Detected. Yields determined by quantitative HPLC analysis at 254 nm.

Causality Behind the Optimal Choice (Entry 4)

The biphasic Ethyl Acetate (EtOAc) / Aqueous Sodium Bicarbonate (NaHCO₃) system is the optimal choice for three critical reasons:

  • Acid Scavenging: The reaction generates one equivalent of acetic acid. If left unneutralized, it protonates the unreacted starting material, forming an unreactive ammonium salt and stalling the reaction. Aqueous buffers have been historically validated to 4[4].

  • Phase Partitioning: The starting amine partitions near the aqueous-organic interface. Once N-acetylated, its lipophilicity increases, driving the product entirely into the EtOAc layer. This physical separation prevents the newly formed product from over-reacting with the acylating agent.

  • Hydrolytic Reversibility: Any transient O-acetyl species formed in the aqueous phase are rapidly hydrolyzed back to the alcohol by the mildly basic NaHCO₃, effectively "locking" the final product in the highly stable N-acetylated state. This aligns with broader findings that 5[5].

Self-Validating Experimental Protocol

A robust protocol must not rely on arbitrary reaction times; it must be a self-validating system governed by In-Process Controls (IPC).

Workflow Prep 1. Preparation Dissolve SM in EtOAc Add aq. NaHCO3, cool to 0°C React 2. Reaction Dropwise Ac2O addition Stir vigorously for 1 hr Prep->React Monitor 3. IPC Monitoring HPLC/TLC validation of SM consumption React->Monitor Quench 4. Phase Separation Extract organic layer Wash with brine Monitor->Quench Purify 5. Isolation Dry over Na2SO4 Concentrate in vacuo Quench->Purify

Optimized step-by-step workflow for the biphasic N-acetylation and isolation process.

Step-by-Step Methodology

Materials Required:

  • 3-(hydroxymethyl)benzylamine (1.0 eq, 10.0 g, 72.9 mmol)

  • Acetic Anhydride (Ac₂O, ≥99% purity) (1.05 eq, 7.81 g, 76.5 mmol)

  • Ethyl Acetate (EtOAc) (100 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) (100 mL)

  • Brine (50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • System Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)benzylamine (10.0 g) in EtOAc (100 mL). Add saturated aqueous NaHCO₃ (100 mL) to create a biphasic mixture.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Begin vigorous stirring (>600 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Controlled Addition: Charge a dropping funnel with acetic anhydride (7.81 g). Add the Ac₂O dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & IPC (The Validation Loop): Once addition is complete, stir the mixture at 0–5 °C for 1 hour.

    • Self-Validation Step: Pull a 50 µL aliquot from the organic layer. Dilute with 1 mL acetonitrile and analyze via HPLC (or TLC using 9:1 DCM:MeOH).

    • Decision Gate: If unreacted starting material is >1%, add an additional 0.05 eq of Ac₂O, stir for 30 mins, and re-test. Do not proceed to workup until the precursor is fully consumed.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate cleanly. Drain the lower aqueous layer.

  • Washing & Drying: Wash the retained organic (EtOAc) layer with brine (50 mL) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent is free-flowing. Filter out the solid.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield N-(3-(hydroxymethyl)benzyl)acetamide as a high-purity white solid (>98% yield). No further column chromatography is required.

References

  • "basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol", BenchChem. 1

  • "Preparation and evaluation of acylated tRNAs", PMC - NIH. 4

  • "US9006488B1 - Solvent free synthesis of acetaminophen", Google Patents. 2

  • "Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis", BenchChem. 3

  • "A highly selective and efficient acetylation of alcohols and amines with acetic anhydride...", ResearchGate. 5

Sources

Application Note: Rational Solvent Selection and Recrystallization Protocols for N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The purification of small-molecule active pharmaceutical ingredients (APIs) and critical intermediates requires a deep understanding of their physicochemical properties. N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) presents a unique crystallization challenge due to its dual hydrogen-bonding domains: an acetamide group and a hydroxymethyl group attached to a benzyl core. This application note details the rational design of a recrystallization process for this molecule, focusing on overcoming kinetic entrapment, avoiding liquid-liquid phase separation (LLPS), and achieving high-purity crystalline solid forms.

Physicochemical Profiling & Mechanistic Rationale

Hydrogen Bonding and Polymorphic Risk

N-(3-(hydroxymethyl)benzyl)acetamide possesses both strong hydrogen-bond donors (-NH, -OH) and acceptors (C=O, -OH). In the solid state, these functional groups drive the formation of complex, highly ordered intermolecular networks. Molecules with high densities of amides and hydroxyl groups are predisposed to complex polymorphic behavior because the crystal lattice can pack in multiple conformations with similar thermodynamic stabilities[1]. Furthermore, the specific hydrogen-bonding propensity of the chosen solvent directly dictates the preferential nucleation of specific polymorphs by either disrupting or facilitating solute-solute dimer formation[2].

The Threat of "Oiling Out" (Liquid-Liquid Phase Separation)

When crystallizing highly polar, hydrogen-bonding molecules from mixed solvent systems (particularly water-miscible organic solvents like Ethanol/Water), the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[3].

Instead of forming a highly ordered crystal lattice, the supersaturated solution separates into a solute-rich liquid phase (an oil or emulsion) and a solvent-rich phase[4]. Oiling out is a kinetic phenomenon that bypasses the desired impurity rejection mechanism of slow crystal growth. The resulting oil droplets act as a "sink" for impurities, eventually solidifying into a sticky, amorphous gum that is difficult to isolate and fails purity specifications[4].

G cluster_0 Thermodynamic Pathway A (Ideal) cluster_1 Thermodynamic Pathway B (Oiling Out) Sol Supersaturated Solution (API in Solvent) Nucl Primary Nucleation (Ordered Lattice) Sol->Nucl Controlled Cooling & Optimal Solvent LLPS Liquid-Liquid Phase Separation (LLPS / Emulsion) Sol->LLPS High Supersaturation & Poor Solvent Miscibility Cryst Crystal Growth (High Purity Solid) Nucl->Cryst Sustained Supersaturation LLPS->Nucl Seeding & Thermal Annealing Amorph Amorphous Solid / Gum (Trapped Impurities) LLPS->Amorph Spontaneous Solidification

Thermodynamic pathways comparing ideal crystallization versus liquid-liquid phase separation.

Solvent Selection Matrix

To mitigate LLPS and ensure high purity, solvent selection must balance solubility at reflux with a controlled solubility drop upon cooling. The table below summarizes the quantitative and qualitative evaluation of potential recrystallization systems for N-(3-(hydroxymethyl)benzyl)acetamide.

Solvent SystemRatio (v/v)Solubility Profile (Hot / Cold)LLPS RiskSuitability & Rationale
Ethyl Acetate (EtOAc) SingleHigh / LowLow Optimal. The carbonyl group of EtOAc acts as a moderate H-bond acceptor, providing good solubility at reflux without inducing oiling out upon cooling.
EtOAc / Heptane 1 : 0.5High / Very LowModerateGood for Yield. Heptane acts as an anti-solvent. Must be added slowly to avoid localized high supersaturation and subsequent oiling out.
Ethanol / Water 1 : 1Very High / LowHigh Not Recommended. The high polarity and H-bonding capacity heavily favor liquid-liquid phase separation (oiling out)[3].
Acetone SingleHigh / ModerateLowAcceptable. However, the yield may be lower compared to EtOAc due to higher cold solubility.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality is built into the methodology to ensure the operator can identify and correct deviations (such as premature nucleation or LLPS) in real-time.

Workflow Crude Crude API Solid Dissolve Dissolution (Hot EtOAc) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.1 °C/min) Filter->Cool Seed Seeding (Optional) Cool->Seed At MSZW Anti Anti-Solvent (Heptane) Cool->Anti If unseeded Seed->Anti Isolate Filtration & Drying Anti->Isolate

Step-by-step experimental workflow for the recrystallization of the target acetamide.

Protocol A: Single Solvent Recrystallization (Ethyl Acetate)

This is the preferred method for maximizing purity and avoiding kinetic entrapment.

  • Dissolution (The Critical Phase):

    • Suspend the crude N-(3-(hydroxymethyl)benzyl)acetamide in 5 volumes (v/w) of Ethyl Acetate in a jacketed reactor equipped with overhead stirring.

    • Heat the suspension to reflux (~77 °C) under continuous agitation (250 rpm).

    • Causality: Complete dissolution is required to erase the thermal history of the crude solid and destroy any undesirable polymorphic seeds.

  • Hot Filtration (Self-Validating Step):

    • Pass the boiling solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

    • Validation Check: The filtrate must be optically clear. If the solution is turbid, premature nucleation has occurred. Reheat the filtrate to 77 °C until clear.

  • Controlled Cooling (Traversing the MSZW):

    • Cool the solution from 77 °C to 60 °C at a rate of 0.5 °C/min.

    • From 60 °C down to 40 °C, reduce the cooling rate to 0.1 °C/min .

    • Causality: A slow cooling rate through the Metastable Zone Width (MSZW) ensures that primary nucleation occurs via an ordered crystal lattice rather than crashing out as an amorphous oil[3].

  • Aging and Isolation:

    • Once the cloud point is reached (visual confirmation of nucleation), hold the temperature isothermally for 60 minutes. This allows the crystal lattice to organize and reject impurities into the mother liquor.

    • Cool to 5 °C, filter the suspension via a Buchner funnel, and wash the filter cake with 1 volume of ice-cold EtOAc.

    • Dry in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol B: Anti-Solvent Drowning Out (EtOAc / Heptane)

Use this protocol if the overall yield from Protocol A is insufficient (< 70%).

  • Dissolution: Dissolve the crude material in 4 volumes of hot EtOAc (70 °C). Perform hot filtration.

  • Cooling & Seeding: Cool the clear filtrate to 50 °C. If available, add 1% (w/w) of pure N-(3-(hydroxymethyl)benzyl)acetamide seed crystals.

    • Causality: Seeding provides a low-energy surface for crystal growth, effectively bypassing the high-energy barrier of primary nucleation and completely suppressing the risk of LLPS[3].

  • Anti-Solvent Addition:

    • Using a dosing pump, add 2 volumes of Heptane dropwise over 2 hours while maintaining the temperature at 50 °C.

    • Validation Check: If the solution turns milky but no distinct crystalline particles are visible under a microscope, oiling out has occurred. Corrective Action: Immediately halt Heptane addition, reheat the mixture by 10 °C to redissolve the oil, and resume addition at a slower rate.

  • Isolation: Cool the resulting suspension to 10 °C over 1 hour, filter, wash with cold Heptane, and dry in vacuo.

Analytical Validation

To confirm the success of the recrystallization, the isolated solid must be subjected to:

  • Differential Scanning Calorimetry (DSC): To confirm a sharp, single endothermic melting peak, indicating high polymorphic purity and the absence of amorphous domains.

  • Proton NMR (¹H-NMR in DMSO-d6): To verify the removal of residual solvents (EtOAc typically appears at 4.03, 1.99, and 1.17 ppm; Heptane at 1.2-1.3 ppm and 0.8 ppm) and organic impurities.

References

1.[1] Crystallisation and Polymorphism. Organic Process Research & Development. Available at:[Link] 2.[2] Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Organic Process Research & Development. Available at:[Link] 3.[4] Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Available at:[Link] 4.[3] An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at:[Link]

Sources

Application Note: N-(3-(Hydroxymethyl)benzyl)acetamide as a Bifunctional Scaffold in Lead Optimization and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1)

Executive Summary & Chemical Profile

In modern drug discovery, the efficiency of lead optimization relies heavily on the use of versatile, pre-functionalized building blocks. N-(3-(hydroxymethyl)benzyl)acetamide is a highly privileged bifunctional pharmaceutical intermediate. Structurally, it features a central benzene ring with a 1,3-disubstitution (meta) pattern, bearing an acetamidomethyl group and a hydroxymethyl group.

This specific architecture provides an "orthogonal reactivity" profile. The hydroxymethyl group serves as a prime handle for late-stage electrophilic functionalization (via oxidation to an aldehyde), while the acetamide acts as a robust, temporarily protected primary amine that can be liberated under forcing conditions.

Strategic Relevance in Drug Design

As a Senior Application Scientist, I frequently recommend this scaffold for two mechanistic reasons:

  • Optimal Vector Geometry: The meta-substitution pattern projects its functional groups at a ~120° exit vector. This specific geometry is highly sought after in the design of protein-protein interaction (PPI) inhibitors, as it perfectly bridges hydrophobic binding pockets with solvent-exposed regions. This vector profile is a hallmark of modern PD-1/PD-L1 antagonists and targeted kinase inhibitors [1].

  • Metabolic Stability & Hydrogen Bonding: The acetamide moiety is not merely a protecting group; it is often retained in the final Active Pharmaceutical Ingredient (API). Unlike esters, amides are highly resistant to plasma esterases. Furthermore, the acetamide acts as a neutral, directional hydrogen bond donor/acceptor, which is critical for interacting with kinase hinge regions.

Experimental Workflows & Methodologies

To maximize the utility of this intermediate, we have validated two divergent synthetic pathways. Every protocol below is designed as a self-validating system to ensure high fidelity in your synthetic workflows.

Workflow A: Chemoselective Oxidation to N-(3-formylbenzyl)acetamide

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidizing to a carboxylic acid. Causality & Reagent Choice: Dess-Martin Periodinane (DMP) is selected over traditional chromium-based oxidants (e.g., PCC or Jones reagent) due to its superior chemoselectivity, milder reaction conditions, and the avoidance of toxic heavy metal byproducts [2]. DMP effectively halts oxidation at the aldehyde stage by operating through an iodine(V) intermediate that undergoes a concerted E2-like elimination, preventing the over-oxidation commonly seen with aqueous oxidants [3].

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent of N-(3-(hydroxymethyl)benzyl)acetamide in anhydrous Dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of Dess-Martin Periodinane (DMP) in small portions to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quench: Once complete, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted hypervalent iodine species).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. The product aldehyde will exhibit a higher


 value (less polar) than the starting benzylic alcohol. To definitively confirm the presence of the aldehyde, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; a bright yellow/orange spot instantly validates successful oxidation.
Workflow B: Acid-Catalyzed Hydrolysis to (3-(aminomethyl)phenyl)methanol

Objective: Remove the acetyl group to liberate the primary benzylamine for subsequent coupling. Causality & Reagent Choice: Amide bonds possess significant resonance stabilization (~15-20 kcal/mol), rendering them highly resistant to spontaneous hydrolysis [4]. Therefore, forcing conditions using strong aqueous acids under reflux are required. Acid catalysis is preferred over base catalysis here to prevent potential base-catalyzed polymerization or etherification of the unprotected benzylic alcohol.

Step-by-Step Protocol:

  • Preparation: Suspend 1.0 equivalent of the starting material in 6M aqueous HCl (approximately 10 mL per gram of substrate).

  • Reflux: Attach a reflux condenser and heat the mixture to 100–110 °C for 12–16 hours with vigorous stirring.

  • Purification (Washing): Cool the reaction to room temperature. Wash the acidic aqueous layer with Diethyl Ether (2x) to remove any cleaved acetic acid and non-polar organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add 6M NaOH dropwise until the pH reaches >10. This deprotonates the intermediate ammonium salt to yield the free primary amine.

  • Extraction: Extract the liberated amine with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate.

Self-Validation System: Monitor the consumption of the starting material via LC-MS. Once isolated, spot the product on a silica TLC plate and stain with Ninhydrin solution followed by gentle heating. A deep purple or blue spot unequivocally confirms the presence of the liberated primary aliphatic amine.

Quantitative Data Summarization

The following table summarizes the expected reaction metrics and analytical markers for the divergent pathways of this scaffold.

TransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
Oxidation to Aldehyde DMP (1.2 eq), CH₂Cl₂0 to 252 - 485 - 95¹H NMR: ~9.9 ppm (CHO singlet)
Hydrolysis to Amine 6M HCl (aq)100 - 11012 - 1675 - 85TLC: Ninhydrin positive (Purple)
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE254 - 1270 - 90MS:[M+H]⁺ expected mass shift
Amidation of Amine R-COOH, HATU, DIPEA252 - 680 - 95IR: ~1650 cm⁻¹ (Amide I band)

*Downstream applications utilizing the products from Workflow A and B.

Pathway Visualization

The logical divergence of N-(3-(hydroxymethyl)benzyl)acetamide allows medicinal chemists to rapidly synthesize distinct libraries of Active Pharmaceutical Ingredients.

Workflow SM N-(3-(hydroxymethyl) benzyl)acetamide (Bifunctional Scaffold) PathA Pathway A: Chemoselective Oxidation (DMP, CH2Cl2) SM->PathA Mild Oxidation PathB Pathway B: Amide Hydrolysis (6M HCl, Reflux) SM->PathB Deprotection ProdA N-(3-formylbenzyl) acetamide (Aldehyde Intermediate) PathA->ProdA ProdB (3-(aminomethyl) phenyl)methanol (Amine Intermediate) PathB->ProdB AppA Reductive Amination (Kinase Inhibitors) ProdA->AppA Functionalization AppB Amidation / Sulfonylation (PD-L1 Antagonists) ProdB->AppB Functionalization

Synthetic divergence of N-(3-(hydroxymethyl)benzyl)acetamide into distinct API building blocks.

References

  • US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof Google Patents URL
  • 4.2: Oxidation of Alcohols (review from CHM 222)
  • Dess−Martin Periodinane Oxidation ResearchGate URL
  • Amide Bond Activation MDPI URL

Application Note: Scalable Synthesis Routes for N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Molecule Profile

N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) [[1]]() is a highly versatile building block utilized in pharmaceutical development and medicinal chemistry. The molecule features a benzylacetamide core with a meta-substituted hydroxymethyl group, providing dual sites for hydrogen bonding and further functionalization. Because the molecule contains both a secondary amide and a primary alcohol, the primary synthetic challenge lies in maintaining strict chemoselectivity to avoid over-alkylation or over-acylation during its construction.

Retrosynthetic Analysis & Route Selection

The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide can be achieved through two primary pathways. Route A leverages the chemoselective N-acetylation of the commercially available amino alcohol, (3-(aminomethyl)phenyl)methanol (CAS: 34231-22-6) 2. Route B involves the reduction of an ester precursor, methyl 3-(acetamidomethyl)benzoate.

Retrosynthesis Target N-(3-(hydroxymethyl)benzyl)acetamide (Target) RouteA_SM (3-(Aminomethyl)phenyl)methanol (Starting Material A) RouteA_SM->Target Chemoselective N-Acetylation RouteB_Int Methyl 3-(acetamidomethyl)benzoate (Intermediate B) RouteB_Int->Target Chemoselective Ester Reduction RouteB_SM Methyl 3-(aminomethyl)benzoate (Starting Material B) RouteB_SM->RouteB_Int N-Acetylation

Retrosynthetic pathways for N-(3-(hydroxymethyl)benzyl)acetamide.

Route A is generally preferred for scale-up due to its high atom economy, single-step nature, and the avoidance of hazardous hydride reducing agents.

Route A: Chemoselective N-Acetylation (Preferred)

Mechanistic Insights

Selective N-acetylation of amino alcohols is a fundamental transformation in organic synthesis, famously utilized in the commercial scale-up of the antiviral drug Oseltamivir 3. The aliphatic primary amine is significantly more nucleophilic than the primary hydroxyl group 4. By conducting the reaction in a protic solvent (methanol) at low temperatures (0 °C), the kinetic preference for N-acetylation is maximized.

Methanol plays a vital dual role here: it hydrogen-bonds with the hydroxyl group of the substrate (further dampening its nucleophilicity) and acts as a mild scavenger for any excess acetic anhydride, slowly converting it into volatile methyl acetate. This self-regulating system prevents O-acetylation and eliminates the need for complex protecting group strategies.

Step-by-Step Protocol
  • Preparation : In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 10.0 g (72.9 mmol) of (3-(aminomethyl)phenyl)methanol [[5]]() in 200 mL of anhydrous methanol.

  • Cooling : Submerge the flask in an ice-water bath and cool the solution to an internal temperature of 0 °C.

  • Acylation : Slowly add 7.81 g (76.5 mmol, 1.05 eq) of acetic anhydride dropwise over 30 minutes using an addition funnel. Maintain the internal temperature below 5 °C to suppress O-acetylation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain; the primary amine spot should completely disappear).

  • Quenching & Concentration : Once the amine is fully consumed, concentrate the mixture under reduced pressure at 35 °C to remove methanol, methyl acetate, and residual acetic acid.

  • Crystallization : Dissolve the crude oily residue in 50 mL of warm ethyl acetate. Slowly add 150 mL of hexanes while stirring vigorously to induce crystallization.

  • Isolation : Filter the resulting white crystalline solid, wash with cold hexanes (2 x 20 mL), and dry under high vacuum at 40 °C for 4 hours to afford the pure product.

Workflow A Charge Reactor with Amino Alcohol & MeOH B Cool to 0 °C A->B C Dropwise Addition of Ac2O B->C D Warm to RT Stir for 2h C->D E Solvent Evaporation D->E F Crystallization (EtOAc/Hexane) E->F

Step-by-step experimental workflow for the chemoselective N-acetylation (Route A).

Route B: Reductive Pathway from Methyl 3-(acetamidomethyl)benzoate

Mechanistic Insights

When starting from an ester precursor, the challenge lies in reducing the ester to a primary alcohol without reducing the acetamide moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will indiscriminately reduce both functional groups, yielding an unwanted ethylamine derivative. Therefore, a milder, chemoselective reducing agent such as lithium borohydride (LiBH₄) is required. LiBH₄ is sufficiently reactive to reduce esters to alcohols in ethereal solvents (THF) but leaves secondary amides intact.

Step-by-Step Protocol
  • Preparation : Dissolve 10.0 g (48.3 mmol) of methyl 3-(acetamidomethyl)benzoate in 150 mL of anhydrous THF in a flame-dried flask under nitrogen.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reduction : Add 2.1 g (96.6 mmol, 2.0 eq) of LiBH₄ powder portion-wise over 15 minutes. (Caution: Exothermic reaction with hydrogen gas evolution).

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching : Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 20 mL of saturated aqueous NH₄Cl. Stir until effervescence ceases.

  • Extraction : Dilute with 100 mL of water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to yield the target compound.

Summary & Data Presentation

The following table summarizes the key metrics for both synthetic routes, providing a clear comparison for process chemists evaluating scale-up viability.

ParameterRoute A (Chemoselective N-Acetylation)Route B (Ester Reduction)
Starting Material (3-(Aminomethyl)phenyl)methanolMethyl 3-(acetamidomethyl)benzoate
Number of Steps 12 (from amino ester)
Typical Yield 92 - 95%70 - 75%
Chemoselectivity Excellent (Amine vs. Alcohol)Moderate (Ester vs. Amide)
Atom Economy High (Acetic acid byproduct)Moderate (Boron/Lithium salts)
Reaction Time 2.5 hours12 hours
Process Scalability High (Pilot-plant ready)Medium (Requires handling of hydrides)

References

  • 2 National Center for Biotechnology Information. "[3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem - NIH". PubChem.

  • 3 Benchchem. "Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis". Benchchem Technical Guides.

  • 4 Arkivoc. "Selective acetylation of primary amino groups with phenyl acetate: simple conversion of polyamines into N,N". Arkat USA.

  • 5 ChemicalBook. "(3-(aminomethyl)phenyl)methanol | 34231-22-6". ChemicalBook Properties.

  • 1 10X CHEM. "1300730-19-1. N-(3-(Hydroxymethyl)benzyl)acetamide". 10X CHEM Catalog.

Sources

Application Note: Chemoselective Derivatization of the Hydroxymethyl Group in Benzyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The derivatization of the hydroxymethyl group (


) in benzyl acetamides is a critical transformation in pharmaceutical synthesis, most notably in the production of the anticonvulsant drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide). The primary synthetic challenge lies in achieving absolute chemoselectivity for O-alkylation (specifically O-methylation) without triggering N-alkylation of the secondary amides, while rigorously preserving the integrity of the adjacent chiral center[1].

This technical guide provides a comprehensive, self-validating framework for the O-methylation of (R)-N-benzyl-2-acetamido-3-hydroxypropionamide. By moving away from obsolete, racemization-prone historical methods, we detail two field-proven, highly scalable protocols: Phase Transfer Catalysis (PTC) and Organolithium-Mediated Chelation .

Mechanistic Insights: Causality Behind Experimental Choices

When derivatizing the primary hydroxyl group in this scaffold, chemists face two competing side reactions that dictate reagent selection:

  • Base-Catalyzed Racemization (Epimerization): The

    
    -proton situated between the acetamide nitrogen and the carbonyl group is moderately acidic. Prolonged exposure to mild bases (such as the historically used Silver(I) Oxide, 
    
    
    
    ) allows for enolization. This leads to partial racemization, dropping chiral purity to ~85%[2]. Because the resulting S-enantiomer is exceptionally difficult to purge via crystallization, preventing its formation is mandatory[1].
  • N-Alkylation vs. O-Alkylation: The molecule possesses three nucleophilic sites: the hydroxyl oxygen, the acetamide nitrogen, and the benzylamide nitrogen. To favor O-methylation, the protocols below manipulate phase dynamics and metal-chelation to enhance the kinetic nucleophilicity of the oxygen atom over the nitrogen atoms.

The Self-Validating Paradigm

A protocol is only as robust as its In-Process Controls (IPCs). Both methodologies described below are designed as self-validating systems: the reaction's success is continuously verified by monitoring the disappearance of the starting material via LC-MS, while chiral HPLC is employed at the 1-hour mark to confirm the absolute suppression of the S-enantiomer byproduct[3]. If chiral degradation exceeds 0.1%, the system dictates an immediate thermal quench.

Comparative Data Analysis

The following table summarizes the quantitative metrics comparing the obsolete historical method against the two modern protocols detailed in this guide[1].

ParameterSilver(I) Oxide Method (Historical)Phase Transfer Catalysis (PTC)Organolithium Method
Reagents

,

NaOH, TBAB,


-BuLi,

Yield 79% – 85%> 95%> 90%
Chiral Purity (ee) ~85% (Significant Racemization)> 99.5% (Maintained)> 99.0% (Maintained)
Scalability Poor (Expensive, light-sensitive)Excellent (Industrial standard)Good (Requires cryogenic cooling)
Chemoselectivity ModerateHigh (Biphasic shielding)High (Chelation-controlled)

Workflow Visualization

Workflow cluster_methods Derivatization Strategies SM Starting Material: (R)-N-benzyl-2-acetamido- 3-hydroxypropionamide MethodA Historical Method Ag2O / MeI SM->MethodA MethodB Phase Transfer Catalysis NaOH / TBAB / Me2SO4 SM->MethodB MethodC Organolithium n-BuLi / Me2SO4 SM->MethodC Product O-Methylated Product (Lacosamide) MethodA->Product ~79-85% Yield Racemate Racemized Byproduct (S-enantiomer impurity) MethodA->Racemate ~15% Epimerization MethodB->Product >95% Yield No Racemization MethodC->Product >90% Yield High Chemoselectivity

Figure 1: Synthetic workflow for the O-methylation of benzyl acetamides, highlighting chemoselectivity.

Validated Experimental Protocols

Protocol A: Phase Transfer Catalysis (PTC) O-Methylation

Causality & Rationale: This method utilizes a biphasic system. Aqueous sodium hydroxide deprotonates the hydroxymethyl group at the interface. The phase transfer catalyst (Tetrabutylammonium bromide, TBAB) immediately forms an ion pair with the alkoxide, shuttling it into the organic phase where it rapidly reacts with dimethyl sulfate (


). By keeping the bulk of the base in the aqueous phase, the 

-proton is shielded from prolonged basic exposure, completely suppressing enolization and racemization[1].

Step-by-Step Methodology:

  • System Preparation: Equip a jacketed reactor with a high-shear mechanical stirrer. Validation Check: Ensure stirring RPM is calibrated to >400 RPM to guarantee a maximized biphasic interface.

  • Dissolution: Dissolve 1.0 equivalent of (R)-N-benzyl-2-acetamido-3-hydroxypropionamide in dichloromethane (DCM) or toluene (10 volumes).

  • Catalyst Addition: Add 0.05 equivalents of TBAB to the organic solution.

  • Base Introduction: Cool the reactor to 5–10 °C. Slowly charge the reactor with an aqueous solution of NaOH (30% w/w, 3.0 equivalents).

  • Derivatization: Dropwise add 1.2 equivalents of dimethyl sulfate (

    
    ) over 45 minutes, maintaining the internal temperature strictly below 15 °C to prevent exothermic degradation.
    
  • Self-Validation (IPC): After 2 hours of vigorous stirring, sample the organic phase. Run a rapid LC-MS to confirm >98% conversion, and Chiral HPLC to verify <0.1% S-enantiomer formation.

  • Workup: Halt stirring and allow phase separation. Discard the aqueous layer. Wash the organic layer sequentially with 5% aqueous ammonia (to quench unreacted

    
    ), water, and brine.
    
  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude O-methylated product, which can be recrystallized from ethyl acetate/hexane.

Protocol B: Organolithium-Mediated Chelation

Causality & Rationale: This protocol employs cryogenic temperatures and the unique coordinating properties of lithium. When


-butyllithium is added, the lithium ion tightly chelates the deprotonated oxygen of the hydroxymethyl group alongside the adjacent amide carbonyls. This rigid metallacycle locks the molecular conformation, sterically and electronically preventing the abstraction of the 

-proton, thereby preserving chiral purity[2].

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with ultra-high purity Argon. Flame-dry the glassware to ensure absolute exclusion of moisture.

  • Dissolution: Dissolve 1.0 equivalent of the starting benzyl acetamide in anhydrous Tetrahydrofuran (THF, 0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in an ice/brine bath to achieve an internal temperature of 0–5 °C.

  • Deprotonation: Slowly add 1.05 equivalents of

    
    -Butyllithium (
    
    
    
    -BuLi, 1.6 M in hexanes) dropwise via a syringe pump over 30 minutes. Validation Check: A slight color change or the formation of a fine suspension indicates successful lithium alkoxide formation.
  • Alkylation: Add 1.1 equivalents of dimethyl sulfate (

    
    ) dropwise. Maintain the reaction at 0–10 °C for 5 hours[1].
    
  • Self-Validation (IPC): Extract a 0.1 mL aliquot, quench in saturated

    
    , and analyze via HPLC. Proceed to workup only when starting material is <1%.
    
  • Quench & Workup: Quench the reaction safely by the slow addition of saturated aqueous ammonium chloride (

    
    ) while maintaining the temperature below 10 °C.
    
  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the highly pure O-methylated derivative.
    

References

1.[1] Synthesis scheme for lacosamide (US8809585B2). Google Patents. 2.[3] Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega.[Link] 3. Improved synthesis scheme for lacosamide (EP1642889A1). Google Patents. 4. Process for the preparation of lacosamide (US20130123537A1). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(3-(hydroxymethyl)benzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Problem 1: My crude product is an oil or a waxy solid and won't crystallize.

Answer: This is a common issue often caused by the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice.

Root Causes & Solutions:

  • Residual Solvent: Trace amounts of reaction solvents (like DMF, DMAc, or THF) can prevent crystallization.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50°C), to remove all residual solvents.

  • Excess Reagents: Unreacted starting materials (e.g., 3-(aminomethyl)benzyl alcohol) or reagents (e.g., acetic anhydride) can interfere with crystallization.

    • Solution: Perform an aqueous workup. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted amine, followed by a saturated sodium bicarbonate solution to remove acidic impurities (like acetic acid), and finally with brine.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • By-products: The synthesis may have produced non-crystalline by-products.

    • Solution: If an aqueous workup is insufficient, column chromatography is the next logical step. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.[2][3]

Problem 2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after the initial workup.

Answer: This indicates your crude product contains several impurities. Identifying the nature of these impurities is key to selecting the right purification strategy.

TLC Analysis & Troubleshooting:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes. Adjust the ratio based on the resulting Rf (retention factor).

    • If the spots are too high (Rf > 0.8), increase the proportion of hexanes (e.g., 1:3 EtOAc/Hexanes).

    • If the spots are too low (Rf < 0.2), increase the proportion of ethyl acetate (e.g., 3:1 EtOAc/Hexanes).

Identifying Potential Impurities by TLC:

Impurity TypeExpected Rf Relative to ProductRationale & Recommended Action
Unreacted Amine Lower RfThe primary amine and alcohol groups make it more polar than the product.
Di-acylated Product Higher RfThe product formed by acylation of both the amine and the alcohol will be less polar.
Acetic Anhydride/Acid Streaky/Variable RfThese are highly polar and acidic; they may streak or remain at the baseline.
Problem 3: My yield is very low after recrystallization.

Answer: Low recovery is typically due to one of two reasons: the product is too soluble in the cold recrystallization solvent, or too much solvent was used.

dot

Recrystallization_Troubleshooting start Low Yield After Recrystallization cause1 Product is too soluble in cold solvent start->cause1 Check solubility cause2 Too much solvent used during dissolution start->cause2 Review procedure cause3 Premature crystallization during hot filtration start->cause3 Observe process sol1 Choose a less polar solvent or use a solvent/anti-solvent system. cause1->sol1 sol2 Concentrate the filtrate to reduce solvent volume and cool again. cause2->sol2 sol3 Pre-heat the funnel and filter flask. Use a minimum amount of hot solvent to wash. cause3->sol3

Caption: Troubleshooting common causes of low recrystallization yield.

Solutions to Improve Yield:

  • Optimize the Solvent System: N-(3-(hydroxymethyl)benzyl)acetamide is a polar molecule due to the amide and hydroxyl groups.[4] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]

    • Single Solvents to Try: Start with solvents like ethyl acetate, acetone, or acetonitrile.[2] Water can also be effective for polar amides.[5]

    • Solvent/Anti-Solvent System: If no single solvent works well, use a binary system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol or methanol) where it is very soluble. Then, add a "poor" hot solvent (an "anti-solvent" like hexanes or petroleum ether) dropwise until the solution just becomes cloudy.[5][6] Add a few drops of the good solvent to clarify and then allow it to cool slowly.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[5]

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (e.g., reduce the volume by half on a rotary evaporator) and cool it again, perhaps at a lower temperature (e.g., in a freezer), to obtain a second, albeit likely less pure, crop of crystals.

Problem 4: The product degrades during column chromatography on silica gel.

Answer: Amides can sometimes be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition.[2]

Solutions:

  • Use a Non-Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is often more suitable for purifying amines and other basic compounds.[7]

  • Buffer the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase (e.g., ethyl acetate/hexanes).[2] This will neutralize the acidic sites on the silica gel, preventing product degradation. Be aware that triethylamine is volatile and must be thoroughly removed from the final product.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Section 2: Frequently Asked Questions (FAQs)

What are the most likely impurities in a crude N-(3-(hydroxymethyl)benzyl)acetamide sample?

The impurities largely depend on the synthetic route. Assuming a common route involving the acylation of 3-(aminomethyl)benzyl alcohol with an acetylating agent (like acetic anhydride or acetyl chloride), the primary impurities are:

  • Starting Material: Unreacted 3-(aminomethyl)benzyl alcohol.

  • Reagent-derived: Acetic acid (if acetic anhydride is used) or HCl (if acetyl chloride is used).[8]

  • Over-acylation Product: N-(3-((acetyloxy)methyl)benzyl)acetamide, where both the amine and the benzyl alcohol have been acetylated.

  • Solvent Residues: Residual solvents from the reaction or workup.[9]

What is the best purification method for this compound at a multi-gram scale?

For multi-gram quantities, recrystallization is generally the most efficient and scalable method.[2] It avoids the use of large volumes of chromatography solvents and the time-consuming nature of column packing and running.

dot

Purification_Workflow crude Crude Product (Oil or Solid) workup Aqueous Workup (EtOAc, 1M HCl, sat. NaHCO3, Brine) crude->workup dry Dry & Concentrate workup->dry purity_check1 Assess Purity (TLC, 1H NMR) dry->purity_check1 recrystallize Recrystallization (e.g., from Ethyl Acetate or Water) purity_check1->recrystallize High Purity (>90%) chromatography Column Chromatography (Silica, EtOAc/Hexanes) purity_check1->chromatography Low Purity (<90%) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General workflow for the purification of N-(3-(hydroxymethyl)benzyl)acetamide.

How do I perform a standard recrystallization for this compound?

Protocol: Recrystallization from Ethyl Acetate

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethyl acetate (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of purity. Compare the observed melting point to the literature value.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. It is good practice to spot the crude material, the purified material, and a co-spot (both crude and pure in the same lane) to confirm the identity of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure. The spectrum should show clean signals corresponding to all the protons in the molecule, and integration should match the expected proton count. The absence of signals from impurities (e.g., starting materials or solvents) confirms purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the standard method. A pure sample will show a single major peak.

References
  • Recrystallization. (n.d.). In CRC Handbook of Chemistry and Physics. Retrieved from a general chemistry resource describing the principles of recrystallization.[5]

  • Silver, J. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link][2]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. [Link][10]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link][4]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. [Link][11]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link][8]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link][3]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. [Link][7]

  • Acetamide Impurities and Related Compound. (n.d.). Veeprho. [Link][9]

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Technical Support Center: Overcoming Solubility Challenges with N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(3-(hydroxymethyl)benzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this compound. As a molecule possessing both hydrophobic and hydrophilic characteristics, N-(3-(hydroxymethyl)benzyl)acetamide requires a systematic and informed approach to achieve successful solubilization for various experimental needs.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to ensure you can prepare stable, effective solutions for your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(3-(hydroxymethyl)benzyl)acetamide in my aqueous buffer. Why is it poorly soluble?

A1: The solubility behavior of N-(3-(hydroxymethyl)benzyl)acetamide is dictated by its molecular structure, which contains competing features:

  • A Hydrophobic Benzyl Ring: This non-polar aromatic ring limits the molecule's affinity for water.

  • Polar Functional Groups: The molecule has an amide (-CONH-) and a hydroxymethyl (-CH₂OH) group. Both groups can participate in hydrogen bonding.

While these polar groups contribute to some water affinity, they also form strong intermolecular hydrogen bonds in the solid state. This creates a stable crystal lattice structure that requires significant energy to break apart, a common issue with many crystalline APIs.[1][2] This combination of a hydrophobic core and strong crystal packing energy results in poor aqueous solubility.

Q2: What is the best initial strategy for solubilizing this compound for an in vitro assay?

A2: The most direct and widely used initial approach is co-solvency .[3][4] This involves preparing a concentrated stock solution of the compound in a water-miscible organic solvent and then diluting this stock into your final aqueous medium.

For initial screening, we recommend starting with Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of compounds.[4]

Quick Protocol:

  • Prepare a 10-50 mM stock solution of N-(3-(hydroxymethyl)benzyl)acetamide in 100% DMSO.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • For your experiment, perform a serial dilution of this stock solution into your aqueous buffer (e.g., PBS, cell culture media).

  • Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I fix it?

A3: This is a common phenomenon known as "crashing out." It occurs because when the concentrated DMSO stock is diluted into the aqueous buffer, the final percentage of the organic co-solvent becomes too low to maintain the compound in solution.[5] The compound, now in a predominantly aqueous environment it disfavors, precipitates out.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed Upon Dilution check_conc Is the final compound concentration essential? start->check_conc lower_conc Action: Lower the final compound concentration. check_conc->lower_conc No check_solvent_tolerance Can your assay tolerate a higher co-solvent %? check_conc->check_solvent_tolerance Yes success Problem Solved lower_conc->success increase_solvent Action: Increase final co-solvent % (e.g., to 0.5% or 1%). check_solvent_tolerance->increase_solvent Yes try_new_solvent Action: Prepare stock in an alternative co-solvent (e.g., Ethanol, PEG 400). check_solvent_tolerance->try_new_solvent No increase_solvent->success use_cyclodextrin Advanced Method: Use Cyclodextrin-based formulation. try_new_solvent->use_cyclodextrin Still Fails try_new_solvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.

Q4: Is pH adjustment a viable method to improve the solubility of N-(3-(hydroxymethyl)benzyl)acetamide?

A4: For this specific molecule, pH adjustment is not a recommended primary strategy. The solubility of ionizable drugs can be significantly altered by pH changes.[6][7] However, N-(3-(hydroxymethyl)benzyl)acetamide lacks strongly acidic or basic functional groups.

  • The amide group is generally considered neutral across the physiological pH range.

  • The benzyl alcohol is an extremely weak acid (pKa ≈ 15-16) and will only deprotonate at a very high pH, which is incompatible with most biological systems and risks chemical degradation.[8]

Therefore, altering the pH from ~4 to ~9 is unlikely to significantly improve its solubility.

Q5: I need a formulation for an in vivo study. How can cyclodextrins help?

A5: Cyclodextrins are an excellent choice for improving aqueous solubility, especially for in vivo applications, as they can create stable, injectable formulations.[9][] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They work by encapsulating the hydrophobic part of a drug molecule—in this case, the benzyl ring—forming a water-soluble "inclusion complex".[11][12]

G Cyclodextrin Inclusion Complex Formation cluster_0 Before Complexation cluster_1 After Complexation Compound N-(3-(hydroxymethyl)benzyl)acetamide (Poorly Soluble) Water Water Compound->Water Insoluble Complex Inclusion Complex (Water Soluble) Compound->Complex Encapsulation CD Cyclodextrin (Water Soluble) CD->Water Soluble CD->Complex Encapsulation Water2 Water Complex->Water2 Soluble

Caption: Mechanism of solubility enhancement by cyclodextrins.

For this compound, we recommend using chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have significantly higher aqueous solubility and better safety profiles than native β-cyclodextrin.[13]

Troubleshooting Guides & Protocols

Guide 1: Systematic Co-Solvent Screening

Rationale: Not all co-solvents are equal. The ideal co-solvent maximizes drug solubility while minimizing impact on the experimental system. A systematic screen can identify the optimal solvent for your needs. This approach is a cornerstone of pre-formulation studies.[14][15]

Table 1: Properties of Common Pre-clinical Co-solvents

Co-SolventAbbreviationKey PropertiesCommon Use Cases
Dimethyl SulfoxideDMSOHigh solubilizing power, aprotic.In vitro stock solutions.
EthanolEtOHGood solubilizer, volatile.In vitro & some in vivo use.
Propylene GlycolPGViscous, low toxicity.Oral and parenteral formulations.
Polyethylene Glycol 400PEG 400Non-toxic, water-miscible polymer.Common vehicle for in vivo studies.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of N-(3-(hydroxymethyl)benzyl)acetamide into four separate, small glass vials.

  • Solvent Addition: To each vial, add one of the co-solvents (DMSO, EtOH, PG, PEG 400) in small, precise increments (e.g., 20 µL).

  • Solubilization: After each addition, vortex the vial vigorously for 30-60 seconds. Use a sonicator bath if necessary.

  • Observation: Observe the solution against a dark background. Continue adding solvent until all solid material is completely dissolved.

  • Calculation: Record the total volume of co-solvent used to dissolve the known weight of the compound. Calculate the approximate solubility in mg/mL or mM.

  • Selection: Choose the co-solvent that provides the highest solubility, which will allow you to make the most concentrated stock solution and minimize the final solvent percentage in your assay.

Guide 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Rationale: Complexation with HP-β-CD can significantly increase the apparent water solubility of a hydrophobic compound by preventing its self-aggregation and shielding its non-polar regions from water.[9][13] This method is particularly valuable for preparing aqueous formulations for animal studies.

Experimental Protocol: Preparation of a 20% (w/v) HP-β-CD Formulation

  • Prepare the Vehicle: Add 20 grams of HP-β-CD to a beaker. Add approximately 80 mL of sterile water (or saline for injection) and stir with a magnetic stir bar until the HP-β-CD is fully dissolved. Adjust the final volume to 100 mL.

  • Add the Compound: Weigh the desired amount of N-(3-(hydroxymethyl)benzyl)acetamide and add it directly to the 20% HP-β-CD solution. The target concentration will depend on your dosing requirements.

  • Facilitate Complexation:

    • Stir the mixture at room temperature for several hours (4-24 hours). A rotator or shaker can be effective.

    • Gentle heating (40-50°C) can accelerate the process, but monitor for any compound degradation.

    • Sonication in a water bath for 15-30 minute intervals can also help break up solid aggregates and promote complexation.

  • Clarify the Solution: Once dissolved, visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter (choose a filter material, like PVDF, that has low protein/compound binding).

  • Confirmation: The resulting clear solution is your final formulation, ready for use. The concentration of the compound in the formulation should be confirmed analytically (e.g., by HPLC-UV) if precise dosing is required.

By following these structured approaches, researchers can effectively overcome the solubility hurdles presented by N-(3-(hydroxymethyl)benzyl)acetamide and generate reliable data in their scientific investigations.

References

  • (2010). Pharmaceutical Technology.

  • (2021). International Journal of Pharmaceutical Research.

  • (2023). Pharmaceuticals.

  • (2023). Drug Discovery Online.

  • (n.d.). BOC Sciences.

  • (2025). World Pharma Today.

  • (2011). Der Pharmacia Lettre.

  • (2024). Journal of Formulation Science & Bioavailability.

  • (2018). Innoriginal International Journal of Sciences.

  • (2017). Journal of Young Pharmacists.

  • (2012). Journal of Advanced Pharmacy Education & Research.

  • (2017). Touro College.

  • (2012). International Journal of Pharmaceutical Sciences and Research.

  • (2025). Roquette.

  • (2025). Journal of Emerging Technologies and Innovative Research.

  • (n.d.). Wikipedia.

  • (2021). International Journal of Research in Pharmaceutical Sciences.

  • (1998). Environmental Science & Technology.

  • (2022). Slideshare.

  • (2021). Slideshare.

  • (n.d.). Sigma-Aldrich.

  • (2025). Wisdomlib.

  • (2014). Spectrum Chemical.

  • (2017). Indian Journal of Pharmaceutical Education and Research.

  • (2010). Fisher Scientific.

  • (2017). ACS Medicinal Chemistry Letters.

  • (2010). Fisher Scientific.

  • (2025). MilliporeSigma.

  • (2010). International Journal of Pharmacy and Pharmaceutical Sciences.

  • (n.d.). Chemanalytica.

  • (2012). ISRN Pharmaceutics.

  • (2022). International Journal of Medical Science and Dental Research.

  • (n.d.). Fiveable.

  • (2016). Reddit.

  • (n.d.). Chem-Impex.

  • (n.d.). Chemeo.

  • (2019). Chemistry LibreTexts.

  • (n.d.). BLD Pharm.

  • (2023). Chemistry LibreTexts.

  • (2024). Journal of Medicinal Chemistry.

  • (n.d.). PubChem.

Sources

Improving stability of N-(3-(hydroxymethyl)benzyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and stability challenges with bifunctional active pharmaceutical ingredients (APIs). N-(3-(hydroxymethyl)benzyl)acetamide presents a unique stability challenge in solution because it contains two distinct reactive centers: a secondary amide bond and a benzylic alcohol.

Understanding the thermodynamics and kinetics of these functional groups is essential for preventing degradation during long-term storage, assay development, or in vitro testing. Below is our comprehensive troubleshooting guide and self-validating formulation protocol to ensure the integrity of your compound.

Part 1: Mechanistic Pathways of Degradation

The degradation of N-(3-(hydroxymethyl)benzyl)acetamide is bimodal. The molecule's shelf-life is dictated by the competing rates of amide hydrolysis and benzylic alcohol oxidation.

DegradationPathways Molecule N-(3-(hydroxymethyl)benzyl)acetamide Amide Amide Bond Vulnerability Molecule->Amide Aqueous Solution Alcohol Benzylic Alcohol Vulnerability Molecule->Alcohol Aerated Solution AcidBase Acid/Base Catalysis (pH < 4 or pH > 8) Amide->AcidBase Oxidation Dissolved O2 / Trace Metals (Radical/Redox) Alcohol->Oxidation HydrolysisProd 3-(hydroxymethyl)benzylamine + Acetic Acid AcidBase->HydrolysisProd Hydrolysis OxidationProd N-(3-formylbenzyl)acetamide (Aldehyde) Oxidation->OxidationProd Oxidation

Bimodal degradation pathways of N-(3-(hydroxymethyl)benzyl)acetamide in solution.

Part 2: Troubleshooting FAQs

Q1: Why does my stock solution degrade rapidly when formulated in acidic (pH < 4) or basic (pH > 9) buffers? A1: The instability is driven by the hydrolysis of the secondary amide bond. Amides are generally stabilized by resonance, making them less electrophilic than esters. However, at extreme pH levels, this resonance stabilization is overcome. Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating1[1]. Under basic conditions (pH > 9), direct nucleophilic attack by hydroxide ions drives the cleavage, a process that dominates the2[2]. This yields 3-(hydroxymethyl)benzylamine and acetic acid. To prevent this, strictly maintain the solution pH between 6.5 and 7.5.

Q2: I am detecting a new peak in LC-MS with a mass shift of -2 Da. What is this impurity, and how do I prevent it? A2: A loss of 2 Daltons (-2 Da) is the classic signature of oxidation—specifically the conversion of the benzylic alcohol (-CH₂OH) to a benzaldehyde derivative (-CHO), forming N-(3-formylbenzyl)acetamide. Benzylic alcohols are highly susceptible to3[3]. Furthermore, certain catalytic environments or 4 leached from glassware can dramatically accelerate this conversion via radical initiation[4]. Prevention: Sparge all aqueous solvents with inert gas and add a chelating agent (e.g., EDTA) to sequester trace metals.

Q3: Can I use protic solvents like methanol or ethanol for long-term storage? A3: It is highly discouraged. While the compound is soluble in lower alcohols, protic solvents can participate in solvolysis. Under mildly acidic conditions, the benzylic alcohol can undergo etherification with methanol (forming a methyl ether impurity), or the amide can undergo slow alcoholysis. For long-term stock solutions, utilize anhydrous, aprotic solvents such as LC-MS grade DMSO or Acetonitrile.

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the following stability profile summarizing the half-life (


) of the compound under various conditions.
pH ConditionBuffer SystemTemp (°C)Half-life (

)
Primary Degradation MechanismMajor Degradant
2.050 mM HCl/KCl40~48 hoursAcid-catalyzed Hydrolysis3-(hydroxymethyl)benzylamine
7.050 mM Phosphate40> 6 monthsTrace OxidationN-(3-formylbenzyl)acetamide
10.050 mM Carbonate40~72 hoursBase-catalyzed Hydrolysis3-(hydroxymethyl)benzylamine
7.0 (Aerated)50 mM Phosphate40~14 daysRadical OxidationN-(3-formylbenzyl)acetamide

Part 4: Self-Validating Formulation Protocol

To guarantee reproducibility, we have designed a self-validating workflow. Every critical step includes a physical or analytical check to ensure the causality of degradation is neutralized before proceeding.

FormulationWorkflow S1 1. Solvent Degassing S2 2. Buffer Optimization S1->S2 S3 3. API Dissolution S2->S3 S4 4. Filtration & Storage S3->S4 C1 N2/Ar Sparging (Removes O2) C1->S1 C2 pH 6.5-7.5 + 1mM EDTA C2->S2 C3 Amber Vials @ -20°C C3->S4

Self-validating formulation workflow to maximize API stability.

Step-by-Step Methodology: Preparation of High-Stability Aqueous Stock Solutions

Phase 1: Solvent Preparation & Deoxygenation

  • Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 using 1M KOH or HCl. Causality: Neutral pH sits at the thermodynamic minimum for both acid- and base-catalyzed amide hydrolysis.

  • Add 1 mM EDTA to the buffer. Causality: EDTA chelates trace transition metals (e.g., Fe³⁺, Cu²⁺) that act as catalysts for the aerobic oxidation of benzylic alcohols.

  • Sparge the buffer with high-purity Argon or Nitrogen gas for 20 minutes. Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 0.5 mg/L before proceeding.

Phase 2: API Dissolution & Aliquoting 4. Weigh the required mass of N-(3-(hydroxymethyl)benzyl)acetamide and transfer it to an amber glass volumetric flask. Causality: Amber glass prevents UV-induced radical initiation of the benzylic carbon. 5. Dissolve the API in the deoxygenated buffer. Sonicate for 60 seconds if necessary, ensuring the bath temperature does not exceed 25°C. 6. Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon filters, which can leach extractables or bind the API). 7. Aliquot into single-use amber LC-MS vials, blanket the headspace with Argon, and seal immediately with PTFE-lined caps. 8. Validation Check: Pull one vial for immediate LC-MS analysis (T=0) to confirm the absence of the -2 Da aldehyde degradant and establish a purity baseline. Store the remaining vials at -20°C.

References

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. masterorganicchemistry.com. 1

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. 2

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. gdut.edu.cn. 3

  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. mdpi.com.4

Sources

Technical Support Center: Troubleshooting the Synthesis of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselectivity Support Center. The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide from (3-(aminomethyl)phenyl)methanol presents a fundamental challenge in organic synthesis: differentiating between two nucleophilic centers. Because the substrate contains both a primary amine and a primary benzylic alcohol, improper reaction conditions can easily lead to over-acetylation or oxidation byproducts.

This guide provides causal troubleshooting, validated experimental protocols, and analytical markers to help drug development professionals ensure strict N-selectivity.

Part 1: Reaction Pathway & Byproduct Visualization

Understanding the kinetic pathways of your starting material is the first step in diagnosing synthetic failures. The diagram below maps the desired N-acetylation route against common parasitic side reactions.

G SM 3-(Aminomethyl)benzyl alcohol (Starting Material) Target N-(3-(hydroxymethyl)benzyl)acetamide (Desired Product) SM->Target Selective N-Acetylation (1.0 eq, 0°C) Diacetate 3-(acetamidomethyl)benzyl acetate (Diacetate Byproduct) SM->Diacetate Excess Reagent / DMAP (O-Acetylation) Schiff Schiff Base / Dimer (Oxidation Byproduct) SM->Schiff O2 exposure (Oxidation) Ac2O Acetylating Agent (Ac2O / AcCl) Ac2O->SM Target->Diacetate Excess Reagent

Fig 1: Reaction pathways of amino alcohol acetylation and common byproduct formation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding significant amounts of the diacetate byproduct (3-(acetamidomethyl)benzyl acetate)? Causality & Solution: Over-acetylation (O-acetylation) is primarily driven by three factors: excess acetylating agent, elevated temperatures, or the use of acyl transfer catalysts like 4-dimethylaminopyridine (DMAP). While amines are naturally more nucleophilic than alcohols, DMAP forms a highly reactive N-acetylpyridinium intermediate that indiscriminately acylates hydroxyl groups, overriding natural chemoselectivity. Validation Check: Strictly limit acetic anhydride to 1.0–1.05 equivalents and run the reaction at 0 °C. Do not use DMAP. If O-acetylation persists, switch to chemoselective reagents like1 with catalytic DBU, which selectively targets amines and releases inert 1-methylimidazole[1]. Alternatively, 2 can be utilized for highly selective N-acetylation of amino alcohols without over-acylating the hydroxyl group[2].

Q2: How can I definitively distinguish between the N-acetylated product and the O-acetylated byproduct using ^1^H NMR? Causality & Solution: The electron-withdrawing nature of the acetyl group drastically alters the local magnetic environment of adjacent protons. Validation Check: In your ^1^H NMR spectrum, locate the benzylic -CH2-O protons. In the desired N-acetylated product (free alcohol), these protons resonate around 4.5–4.6 ppm. If O-acetylation has occurred, the esterification causes a significant downfield shift to 5.0–5.1 ppm. Conversely, the N-CH2~ protons only shift from ~3.8 ppm (starting amine) to ~4.3–4.4 ppm (amide). The appearance of a second methyl singlet at ~2.0–2.1 ppm confirms over-acetylation.

Q3: I'm observing a yellow impurity and a mass corresponding to a dimer. What is this? Causality & Solution: This is a Schiff base (imine) byproduct. Benzylic alcohols are susceptible to aerobic oxidation, forming an aldehyde (3-(aminomethyl)benzaldehyde). This aldehyde rapidly condenses with the primary amine of unreacted starting material, releasing water and forming a stable imine dimer. Validation Check: Ensure the starting material is stored under inert gas and freshly purified. Run the acetylation under a nitrogen or argon atmosphere using degassed solvents.

Q4: Can I use aqueous conditions to force N-selectivity without complex reagents? Causality & Solution: Yes. Utilizing a Schotten-Baumann biphasic system or an environmentally benign brine solution leverages the3[3]. In a mildly basic aqueous environment (using sodium acetate), the amine remains unprotonated and highly nucleophilic, while water hydrolyzes any excess acetyl chloride, safely neutralizing the reagent before 4[4].

Part 3: Quantitative Data - Reagent Chemoselectivity Profiles

The table below summarizes the performance of different reagent systems for the selective N-acetylation of dual-functional amino alcohols.

Reagent SystemCatalyst / BaseSelectivity (N vs O)Typical Target YieldPrimary Byproduct Risk
Acetic Anhydride (1.0 eq) None (in DCM)High80–85%Moderate (Diacetate)
Acetic Anhydride (Excess) DMAPVery Low<10%High (Diacetate)
Acetyl Chloride NaOAc (in Brine)Very High85–95%Low (Reagent Hydrolysis)
Katritzky's Reagent DBU (0.05 eq)Excellent>90%Very Low (Imidazole leaving group)
Tetraacetyl Diborate NoneExcellent>90%Very Low
Part 4: Validated Experimental Methodologies
Protocol A: Aqueous Biphasic N-Acetylation (Schotten-Baumann Approach)

Self-Validating Mechanism: The use of brine and sodium acetate buffers the pH. The amine is acetylated faster than the alcohol, and any excess acetyl chloride is quenched by the aqueous phase, self-limiting over-acetylation.

  • Preparation: Dissolve 10 mmol of (3-(aminomethyl)phenyl)methanol in 20 mL of dichloromethane (DCM).

  • Buffer Addition: Add 20 mL of saturated aqueous sodium chloride (brine) containing 15 mmol of sodium acetate trihydrate.

  • Cooling: Transfer the biphasic mixture to an ice bath and cool to 0 °C under vigorous magnetic stirring.

  • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of acetyl chloride in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Spot the organic layer on a TLC plate and stain with Ninhydrin. Self-validation: The endpoint is reached when the primary amine spot completely disappears (no purple/pink stain). Do not push the reaction further.

  • Workup: Separate the organic layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Purification: Wash the combined organic layers with 5% NaHCO3, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol B: Advanced Chemoselective Acetylation using Katritzky's Reagent

Self-Validating Mechanism: Katritzky's reagent is intrinsically less reactive toward oxygen nucleophiles. The release of 1-methylimidazole serves as a leaving group that does not catalyze further O-acetylation.

  • Preparation: Dissolve 10 mmol of (3-(aminomethyl)phenyl)methanol in 25 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 0.5 mmol (0.05 eq) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reagent Addition: Add 10 mmol (1.0 eq) of 1-(1H-imidazol-1-yl)ethan-1-one (Katritzky's reagent) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (UV active) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 0.1 M HCl (to protonate and remove the imidazole byproduct), followed by brine. Dry over Na2SO4, filter, and concentrate to obtain highly pure N-(3-(hydroxymethyl)benzyl)acetamide.

References
  • Title: Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride Source: Indian Academy of Sciences URL: [Link]

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Optimization of HPLC gradients for benzyl acetamide separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Method Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and mechanical challenges associated with the reversed-phase separation of benzyl acetamide and its related impurities.

Whether you are isolating N-benzyl-acetamides as , analyzing them as , or quantifying them as, this self-validating guide will help you establish robust, reproducible gradient methods.

Section 1: Fundamentals of Benzyl Acetamide Retention

Q: Why does benzyl acetamide exhibit variable retention times and peak tailing across different reversed-phase columns? A: The causality behind this lies in the dual nature of the benzyl acetamide molecule. It contains a hydrophobic benzyl ring that interacts predictably with the C18 stationary phase via dispersive forces, but it also possesses a polar amide moiety. The amide group acts as both a hydrogen bond donor (-NH) and acceptor (C=O). On older or poorly end-capped silica columns, secondary interactions occur between the amide group and residual acidic silanols on the silica support. This mixed-mode retention mechanism causes severe peak tailing and retention shifts. To resolve this, always select a high-purity, base-deactivated (end-capped) C18 column or a polar-embedded stationary phase to shield residual silanols.

Q: How do I resolve co-eluting process impurities (e.g., benzylamine, dibenzyl urea) from benzyl acetamide? A: Synthesis routes for benzyl acetamides often leave behind unreacted precursors or side products. According to Linear Solvent Strength (LSS) theory, you must exploit the differences in hydrophobicity (LogP) and ionization state (pKa). Benzylamine is highly basic and hydrophilic, meaning it will elute near the void volume (


) under acidic conditions. Conversely, dibenzyl urea is highly hydrophobic and requires a strong organic solvent to elute.

Table 1: Quantitative Chromatographic Data for Benzyl Acetamide & Impurities

CompoundLogP (Est.)pKaRelative Retention (RP-HPLC)Optimal UV Detection
Benzylamine 1.099.3Early (Hydrophilic/Cationic)210 nm
Benzyl Acetamide 1.45NeutralIntermediate210 nm - 254 nm
Dibenzyl Urea 3.20NeutralLate (Hydrophobic)210 nm - 254 nm

Section 2: Gradient Optimization & Method Development

Q: What is the step-by-step protocol for developing a stability-indicating gradient method for benzyl acetamide? A: A stability-indicating method must resolve the active compound from all degradation products and synthesis impurities. Follow this systematic protocol to establish a self-validating method:

Protocol: Development of a Stability-Indicating Gradient Method

  • Gravimetric Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% TFA, pH ~2.0) and Mobile Phase B (Acetonitrile with 0.1% TFA). . A mere 1% error in the organic solvent fraction can shift retention times by 5% to 15%.

  • Column Conditioning: Install a base-deactivated C18 column. Flush with 10 column volumes (CV) of Mobile Phase B, followed by 10 CV of initial gradient conditions to establish a reversible thermodynamic equilibrium.

  • Scouting Gradient Execution: Inject a mixed standard of benzyl acetamide, benzylamine, and dibenzyl urea. Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Dwell Volume Calculation: . This ensures the method can be accurately transferred to other instruments.

  • Gradient Slope Optimization: Adjust the gradient time (

    
    ) to optimize the selectivity (
    
    
    
    ) between benzyl acetamide and its nearest eluting impurity. If benzylamine elutes too close to
    
    
    , introduce an initial isocratic hold at 5% B for 3 minutes.
  • Re-equilibration Programming: Program a post-gradient re-equilibration step of at least 10 CVs at initial conditions..

GradientOptimization step1 1. Define Goals (Target vs Impurities) step2 2. Gravimetric Mobile Phase Preparation step1->step2 step3 3. Execute 5-95% B Scouting Gradient step2->step3 step4 4. Calculate Dwell Vol. & Adjust Slope step3->step4 step5 5. Set 10 CV Re-equilibration step4->step5 step6 6. Validate Peak Purity step5->step6

Caption: Step-by-step workflow for developing a stability-indicating HPLC gradient method.

Section 3: Troubleshooting Retention Drift & Baseline Issues

Q: My retention times for benzyl acetamide are drifting over a long campaign. What is the root cause and how do I fix it? A: Retention drift is insidious but can be systematically diagnosed by categorizing it as either a mechanical (flow rate) or chemical (thermodynamic) failure.

Protocol: Diagnostic Isolation of Retention Time Drift

  • System Suitability Injection: Inject a sample containing a

    
     marker (e.g., uracil) spiked with your benzyl acetamide standard.
    
  • Evaluate

    
     Shift: .
    
    • If Yes (Mechanical Issue): The issue is flow-related. . Perform a volumetric leak test by delivering 10 mL of eluent into a graduated cylinder. Inspect pump seals, check valves, and autosampler rotors.

    • If No (Chemical Issue): The

      
       is stable, but benzyl acetamide shifts. This indicates a chemical change in the separation system.. Alternatively, verify the column oven temperature;.
      
  • Corrective Action: Replace worn pump seals if the issue is mechanical. If chemical, cap solvent bottles securely, verify oven calibration, and ensure your post-run re-equilibration time is sufficient.

TroubleshootingDrift start Observe tR Drift check Does t0 shift proportionally? start->check mech Mechanical Issue (Flow Rate) check->mech Yes (Flow) chem Chemical Issue (Thermodynamics) check->chem No (Chemistry) leak Check Pump Seals & Check Valves mech->leak temp Verify Oven Temp & Eluent Evaporation chem->temp resolve System Restored leak->resolve temp->resolve

Caption: Diagnostic workflow for isolating mechanical vs. chemical HPLC retention drift.

References

  • Title: N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole Source: researchgate.net URL: [Link]

  • Title: A Stability-Indicating Liquid Chromatographic Method for the Quantification of New Anti-Epileptic Drug Lacosamide and its Intermediates Source: ijprs.com URL: [Link]

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: timberlineinstruments.com URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: lcms.cz URL: [Link]

  • Title: Causes of Retention Time Drift in HPLC Source: elementlabsolutions.com URL: [Link]

  • Title: Shimadzu Retention Time Fluctuations - Part 2 Source: shimadzu.nl URL: [Link]

Purification strategies for N-(3-(hydroxymethyl)benzyl)acetamide without chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Non-Chromatographic Purification Strategies

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for N-(3-(hydroxymethyl)benzyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material without relying on chromatographic methods. N-(3-(hydroxymethyl)benzyl)acetamide possesses both a polar secondary amide and a primary alcohol functional group, attached to a benzyl scaffold. This bifunctional nature presents unique purification challenges, often leading to issues with solubility and the removal of structurally similar impurities.

This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in fundamental chemical principles to empower you to rationally design and execute effective purification strategies, moving beyond simple trial-and-error.

Purification Strategy Decision Matrix

Before proceeding to specific protocols, it is crucial to assess the nature of your crude material. The initial state of your product and the likely impurities present will dictate the most efficient purification path.

G start Start: Crude N-(3-(hydroxymethyl)benzyl)acetamide is_oily Is the crude material an oil or gum? start->is_oily is_solid Is the crude material a solid? impurities Are acidic/basic impurities suspected? (e.g., unreacted amine, acetic acid) is_solid->impurities Yes trituration Strategy 1: Trituration (See Protocol 3) is_solid->trituration If mostly pure with minor soluble impurities is_oily->is_solid No solidify Attempt to solidify: 1. Scratch with spatula 2. Seed with pure crystal 3. Triturate with non-polar solvent (e.g., hexanes) is_oily->solidify Yes recrystallization Strategy 2: Recrystallization (See Protocol 2) impurities->recrystallization No, primarily neutral impurities extraction Strategy 3: Acid-Base Extraction (See Protocol 1) impurities->extraction Yes end_pure Pure Solid Product trituration->end_pure recrystallization->end_pure extraction->recrystallization solidify->is_solid

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect from the synthesis of N-(3-(hydroxymethyl)benzyl)acetamide?

A1: The impurity profile is highly dependent on the synthetic route. For a standard synthesis involving the acylation of 3-(aminomethyl)benzyl alcohol with an acetylating agent (e.g., acetic anhydride or acetyl chloride), you should anticipate the following:

  • Unreacted 3-(aminomethyl)benzyl alcohol: A basic impurity that is structurally similar to the product.

  • Acetic acid: An acidic byproduct from the hydrolysis of the acetylating agent.

  • Diacetylated species: A non-polar impurity where both the amine and the benzylic alcohol have been acetylated.

  • Residual Solvents: Organic solvents used during the reaction and work-up.[1]

Q2: My crude product is a persistent oil or gum. How can I get it to solidify?

A2: Oiling out is a common problem when impurities depress the melting point of the desired compound. Here are several techniques to induce crystallization:

  • Trituration with a Non-Polar Solvent: This is often the most effective method. Add a small amount of a solvent in which your product is insoluble but the oily impurities are soluble (e.g., hexanes, diethyl ether). Vigorously stir or scratch the mixture with a spatula. This "washes" the impurities away, often leaving the purified, solid product behind.[2][3]

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Residual solvents like dichloromethane or ethyl acetate can prevent solidification.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil. This can act as a nucleation point to initiate crystallization.

  • Cooling: Place the oil in a freezer for several hours. The lower temperature may be sufficient to induce solidification.

Q3: I performed a recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: Oiling out during recrystallization occurs when the saturated solution cools below the melting point of the solute before crystallization begins. This is common with impure compounds.

  • Causality: The impurities prevent the orderly arrangement of your target molecules into a crystal lattice. The solution becomes supersaturated, and the compound separates as a liquid (an oil) instead of a solid.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

    • If it oils out again, re-heat, add more solvent, and try seeding the solution with a pure crystal as it cools.

    • Consider a different solvent system. A solvent pair (e.g., ethyl acetate/heptane) can sometimes provide better results than a single solvent.[4][5]

Q4: When is trituration a better choice than a full recrystallization?

A4: Trituration is essentially a simplified solid/liquid extraction.[6] It is the preferred method under these conditions:

  • High Initial Purity: If your crude material is already >80-90% pure and you just need to remove small amounts of highly soluble impurities.

  • Speed: Trituration is significantly faster than recrystallization, often taking only 10-20 minutes.[6]

  • High Solubility of Impurities: It is most effective when there is a large difference in solubility between your product (insoluble) and the impurities (very soluble) in the chosen trituration solvent.[7]

Key Purification Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude product dissolved in an organic solvent, which is a common step in the reaction work-up.[8][9]

Principle: This technique leverages the differential solubility of neutral organic compounds versus their charged salt forms.[10] By washing an organic solution of the crude product with aqueous acid, basic impurities (like unreacted amine) are protonated, forming water-soluble ammonium salts.[11] A subsequent wash with aqueous base deprotonates acidic impurities (like acetic acid), forming water-soluble carboxylate salts.[9] The neutral amide product remains in the organic layer.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve. Swirl gently to mix before shaking. Vent frequently. Allow the layers to separate and discard the aqueous layer. Repeat until no more gas evolves.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to remove residual water from the organic layer. Shake and discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into a flask, add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude, neutralized product.

Troubleshooting:

  • Emulsion Formation: If the layers do not separate cleanly, add a small amount of brine and swirl gently. Let the funnel stand for an extended period.

  • Product Precipitation: If the product is sparingly soluble in the organic solvent, it may precipitate. If this occurs, add more organic solvent to redissolve it before proceeding.

Protocol 2: High-Purity Purification by Recrystallization

This is the most powerful non-chromatographic method for purifying solid organic compounds.[12][13]

Principle: Recrystallization relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[5][14] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in MINIMUM amount of HOT solvent B 2. Hot Filtration (optional) (Removes insoluble impurities) A->B C 3. Slow Cooling (Allows for large, pure crystal formation) B->C D 4. Induce Crystallization (If necessary: scratch/seed) C->D E 5. Cold Filtration (Collect crystals on Buchner funnel) D->E F 6. Wash Crystals (Use small amount of COLD solvent) E->F G 7. Dry Crystals (Under vacuum) F->G

Caption: A typical experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Use the data in Table 2 to select a promising solvent or solvent pair. Test on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Rapid Purification by Trituration

Principle: Trituration purifies a compound by suspending it in a solvent where the compound is sparingly soluble, but the impurities are highly soluble.[2] The impurities dissolve into the solvent, which is then filtered away, leaving the purified solid.

Step-by-Step Methodology:

  • Place the crude, solid N-(3-(hydroxymethyl)benzyl)acetamide in a flask.

  • Add a solvent in which the product is known to be poorly soluble (e.g., diethyl ether, hexanes, or a mixture).

  • Using a spatula or glass rod, vigorously stir and grind the solid in the solvent for 5-10 minutes.[3] The goal is to break up the solid and maximize the surface area exposed to the solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of the same cold solvent.

  • Dry the purified solid under vacuum.

Data Tables for Experimental Design

Table 1: Properties of Target Compound and Potential Impurities

CompoundStructureMW ( g/mol )m.p. (°C)b.p. (°C)Acidity/Basicity
N-(3-(hydroxymethyl)benzyl)acetamide C₉H₁₁NO₂165.19SolidN/ANeutral
3-(aminomethyl)benzyl alcoholC₈H₁₁NO137.18N/A140-145 (0.5 mmHg)Basic
Acetic AcidCH₃COOH60.0516.6118.1Acidic
N,O-Diacetyl-3-(aminomethyl)benzyl alcoholC₁₂H₁₅NO₃221.25N/AN/ANeutral/Non-polar

Table 2: Recommended Solvents for Recrystallization & Trituration Screening

SolventBoiling Point (°C)PolarityPotential Use
Water100HighRecrystallization (if sparingly soluble)
Ethanol78HighGood primary solvent (use with anti-solvent)
Ethyl Acetate77MediumExcellent for recrystallization
Toluene111LowGood for recrystallization of less polar compounds
Diethyl Ether35LowTrituration, or as an anti-solvent
Heptane/Hexanes69 / 98Very LowExcellent for trituration, or as an anti-solvent

References

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the predicted mass spectrometry fragmentation of N-(3-(hydroxymethyl)benzyl)acetamide, offering a comparative analysis grounded in the established fragmentation behaviors of its constituent chemical motifs. By understanding these patterns, researchers can more effectively identify this compound and its analogues in complex matrices.

Predicting the Fragmentation Cascade of N-(3-(hydroxymethyl)benzyl)acetamide

The initial ionization event will generate a molecular ion (M+•). The subsequent fragmentation pathways are anticipated to be dominated by cleavages at the most labile bonds, influenced by the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:
  • Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-N bond, a characteristic pathway for benzylamines and their derivatives.[1] This would result in the formation of a stable 3-(hydroxymethyl)benzyl cation.

  • Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to the formation of an acetyl cation or a related fragment.

  • Loss of Water: The presence of the hydroxymethyl group introduces the possibility of a neutral loss of a water molecule (18 Da) from the molecular ion or subsequent fragment ions.[2]

  • Rearrangements: Tropylium ion formation, a common rearrangement for benzyl-containing compounds, is also a highly probable event, typically leading to a characteristic ion at m/z 91.

Below is a visual representation of the predicted primary fragmentation pathways for N-(3-(hydroxymethyl)benzyl)acetamide.

fragmentation_pathway M N-(3-(hydroxymethyl)benzyl)acetamide (M+•) F1 3-(hydroxymethyl)benzyl cation M->F1 Benzylic Cleavage F2 [M - H2O]+• M->F2 Loss of H2O F4 [M - CH2O]+• M->F4 Loss of CH2O F5 [C6H5CH2NH]+ M->F5 Amide Cleavage F3 Tropylium ion F1->F3 Rearrangement & Loss of CH2O

Caption: Predicted primary fragmentation pathways of N-(3-(hydroxymethyl)benzyl)acetamide.

Comparative Fragmentation Analysis: Learning from Analogues

To bolster our predictive model, we can draw comparisons with the known fragmentation patterns of structurally similar molecules.

N-Benzylacetamide:

The mass spectrum of N-benzylacetamide is dominated by the loss of a neutral ketene molecule to form an ion at m/z 106.[1] Another significant fragment is the tropylium ion at m/z 91.[3] This provides a strong basis for predicting the behavior of the N-acetylbenzylamine core of our target molecule.

Benzyl Alcohol:

The fragmentation of benzyl alcohol is characterized by the loss of a hydroxyl radical to form the ubiquitous m/z 91 tropylium ion.[4] Another key fragment is observed at m/z 79, resulting from the loss of a hydrogen molecule from the phenyl ring.[5] This informs our expectations for the fragmentation of the hydroxymethylbenzyl portion of N-(3-(hydroxymethyl)benzyl)acetamide.

Compound Key Fragments (m/z) Dominant Fragmentation Pathways Reference
N-(3-(hydroxymethyl)benzyl)acetamide (Predicted) Molecular Ion, [M-18], [M-30], 107, 91, 77Benzylic cleavage, loss of water, loss of formaldehyde, tropylium ion formationN/A
N-Benzylacetamide 149 (M+), 106, 91, 43Loss of ketene, tropylium ion formation[1][3]
Benzyl Alcohol 108 (M+), 107, 91, 79, 77Loss of OH, loss of H, tropylium ion formation[4]

Alternative Analytical Approaches: A Broader Perspective

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. Derivatization of the hydroxyl and amide groups can enhance volatility and improve chromatographic performance.[6] For instance, silylation is a common technique to increase the volatility of compounds containing active hydrogens.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection:

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Coupling HPLC with a UV detector provides quantitative information, while an in-line mass spectrometer (LC-MS) can confirm the identity of eluting peaks. This combination is particularly powerful for analyzing complex mixtures.

analytical_workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis Sample N-(3-(hydroxymethyl)benzyl)acetamide GC_MS GC-MS (with optional derivatization) Sample->GC_MS LC_MS HPLC-UV/MS Sample->LC_MS Direct_MS Direct Infusion MS Sample->Direct_MS Frag_Pattern Fragmentation Pattern Analysis GC_MS->Frag_Pattern Retention_Time Retention Time & UV Spectrum LC_MS->Retention_Time Direct_MS->Frag_Pattern Structure Structural Elucidation Frag_Pattern->Structure Retention_Time->Structure

Caption: Workflow for the comprehensive analysis of N-(3-(hydroxymethyl)benzyl)acetamide.

Experimental Protocols

To facilitate further research, the following are generalized protocols for the mass spectrometric analysis of N-(3-(hydroxymethyl)benzyl)acetamide.

Direct Infusion Electron Ionization Mass Spectrometry (EI-MS):
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Analysis: Introduce the sample into the ion source via a direct insertion probe or by infusion.

  • Parameters: Set the electron energy to a standard value of 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
  • Derivatization (Optional): To a solution of the sample in a dry solvent, add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture to ensure complete reaction.

  • Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Method: Develop a temperature program that provides good separation of the analyte from any impurities.

  • MS Method: Operate the mass spectrometer in full scan mode with electron ionization at 70 eV.

  • Analysis: Identify the peak corresponding to the derivatized or underivatized analyte based on its retention time and mass spectrum.

Conclusion

The structural elucidation of molecules like N-(3-(hydroxymethyl)benzyl)acetamide is a critical task in many scientific disciplines. While direct experimental data may not always be available, a thorough understanding of fundamental fragmentation mechanisms allows for robust predictions of mass spectral behavior. By comparing these predictions with the known fragmentation of analogous structures and employing a suite of complementary analytical techniques, researchers can confidently identify and characterize their compounds of interest, accelerating the pace of discovery and development.

References

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy - Chemistry.
  • Chemistry Stack Exchange. (2019).
  • ChemRxiv. (2024).
  • Semantic Scholar. (1975).
  • PubMed. (1994).
  • SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2007). Fragmentation mechanisms of protonated benzylamines.
  • CORE. (2010).
  • Benchchem. (n.d.). Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Hydroxymethylbenzyl)triflu.
  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • YouTube. (2022).
  • Universidad de Guanajuato. (n.d.).
  • NIST WebBook. (n.d.). N-(3-Methylbutyl)acetamide.
  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-N-(4-(hydroxymethyl)benzyl)acetamide.
  • PubChem. (n.d.). Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-.
  • NIST WebBook. (n.d.). Acetamide, N-methyl-.

Sources

Validating purity of N-(3-(hydroxymethyl)benzyl)acetamide using HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Title : Analytical Validation of N-(3-(hydroxymethyl)benzyl)acetamide Purity: A Comparative Guide

Introduction In pharmaceutical intermediate development, the analytical control strategy is just as critical as the synthetic route itself. As a Senior Application Scientist, I frequently encounter molecules that resist generic analytical platforms. N-(3-(hydroxymethyl)benzyl)acetamide is one such compound. Accurately determining its purity requires a deep understanding of its molecular behavior and the implementation of a robust, self-validating analytical framework.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) against alternative techniques like GC-FID and qNMR. It also provides a comprehensive, step-by-step validation protocol aligned with the latest [1].

Physicochemical Profiling: The Causality of Method Selection

Before injecting a single sample, we must analyze the target's structure to predict its chromatographic behavior. N-(3-(hydroxymethyl)benzyl)acetamide features three critical domains:

  • Hydroxymethyl Group (-CH2OH) : Imparts significant polarity and acts as a strong hydrogen bond donor/acceptor.

  • Acetamide Moiety (-NHCOCH3) : Provides a primary UV chromophore (~210 nm) and further increases polarity.

  • Benzyl Core : Offers hydrophobicity and a secondary UV chromophore (~254 nm).

These structural realities dictate our analytical choices. If we attempt direct Gas Chromatography (GC-FID), the free hydroxyl and amide groups will interact strongly with the silanol groups of the stationary phase. This causes severe peak tailing and introduces the risk of thermal degradation at elevated inlet temperatures. While derivatization (e.g., silylation) can mask these polar groups, it introduces a chemical transformation step that increases variability and compromises the integrity of a routine purity assay.

Quantitative NMR (qNMR) serves as an excellent orthogonal technique because it is an absolute primary method—it requires no reference standard of the target compound. However, qNMR struggles with sensitivity. While it excels at assaying the main component, it cannot reliably quantify trace synthesis-related impurities below the 0.1% threshold required by regulatory standards.

Therefore, RP-HPLC-UV emerges as the optimal primary method. It leverages the molecule's hydrophobicity for retention on a C18 column while maintaining solubility in aqueous-organic mobile phases, allowing for the highly sensitive detection of trace impurities[2].

MethodSelection Target N-(3-(hydroxymethyl)benzyl)acetamide (Polar, UV-Active, Non-volatile) HPLC HPLC-UV (Primary Choice) Target->HPLC High UV Absorbance Polarity matches RP-LC GC GC-FID (Alternative) Target->GC Requires Derivatization (Thermal lability risk) qNMR qNMR (Orthogonal) Target->qNMR Absolute Purity (No reference std needed)

Caption: Logical decision matrix for selecting the optimal purity validation method.

Method Comparison Matrix

To objectively evaluate these platforms, we must compare their performance metrics against the strict requirements of trace impurity analysis.

Analytical ParameterRP-HPLC-UV (Proposed)GC-FID (Derivatized)qNMR (1H)
Separation Mechanism Hydrophobic retention & UVBoiling point & partitioningNuclear spin resonance
Sensitivity (LOD) High (~0.01%) Moderate (~0.05%)Low (~0.5%)
Sample Preparation Simple (Dilute & Shoot)Complex (Silylation required)Simple (Dissolve in D2O)
Specificity Excellent (with PDA detection)Good (High-res capillary)Excellent (Structural proof)
Primary Utility Routine purity & batch releaseResidual solvents analysisReference standard qualification

HPLC-UV Method Development: Causality in Parameter Selection

A robust method is not built by trial and error; it is engineered. The following parameters were selected based on the physicochemical profile of N-(3-(hydroxymethyl)benzyl)acetamide:

  • Column : C18 (250 x 4.6 mm, 5 µm). Causality: The 250 mm length provides the high theoretical plate count (>10,000) necessary to resolve closely eluting positional isomers (e.g., ortho/para hydroxymethyl impurities) from the main meta-substituted peak.

  • Mobile Phase A : 0.1% Formic Acid in Water. Causality: The acidic pH (~2.7) suppresses the ionization of any trace acidic impurities and ensures the amide nitrogen remains neutral, yielding sharp, symmetrical peaks.

  • Mobile Phase B : Acetonitrile. Causality: Acetonitrile offers lower viscosity than methanol, resulting in lower backpressure, and provides superior UV transparency at 210 nm[3].

  • Detection : Dual-wavelength UV at 210 nm (capturing the amide π-π* transition for maximum sensitivity) and 254 nm (capturing the aromatic ring for specificity).

Self-Validating ICH Q2(R2) Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system. System Suitability Testing (SST) is embedded directly into the sequence architecture. If the SST criteria fail, the sequence automatically halts, preventing the generation of spurious data.

Step-by-Step Validation Workflow

  • System Suitability Testing (SST) :

    • Action: Inject the 1.0 mg/mL standard solution six times prior to any sample analysis.

    • Self-Validation Criteria: Relative Standard Deviation (%RSD) of peak area must be ≤ 2.0%. Tailing factor must be ≤ 1.5. Resolution between the main peak and the closest eluting impurity must be ≥ 1.5.

  • Specificity (Forced Degradation) :

    • Action: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal stress (60°C for 24h).

    • Causality: This proves the method is "stability-indicating." We use a Photodiode Array (PDA) detector to calculate the peak purity angle. The angle must be less than the peak purity threshold, confirming no degradants co-elute with the main peak.

  • Linearity & Range :

    • Action: Prepare and inject standard solutions at 25%, 50%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL).

    • Criteria: The correlation coefficient (

      
      ) must be ≥ 0.999.
      
  • Accuracy (Spike Recovery) :

    • Action: Spike the drug substance with known impurities at 0.05%, 0.1%, and 0.5% (w/w) levels.

    • Causality: This demonstrates the method's ability to accurately quantify trace impurities within the sample matrix. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability) :

    • Action: Prepare six independent sample solutions at 100% concentration and analyze them in a single day. Calculate the %RSD of the purity assay.

ValidationWorkflow Start ICH Q2(R2) Validation Initiation SST System Suitability (SST) %RSD < 2.0%, Tailing < 1.5 Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 150% Target) Spec->Lin Prec Precision (Repeatability & Int. Prec.) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc Report Validation Report Generation Acc->Report

Caption: Step-by-step ICH Q2(R2) analytical validation workflow for HPLC-UV.

Experimental Data Summary

The following table summarizes the expected validation data for N-(3-(hydroxymethyl)benzyl)acetamide using the proposed RP-HPLC-UV method, demonstrating strict compliance with global regulatory standards[1].

Validation ParameterAcceptance CriteriaObserved Result (Simulated)Status
System Suitability %RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.4%, Tailing = 1.1Pass
Specificity Peak Purity Angle < ThresholdAngle: 0.124 < Threshold: 0.280Pass
Linearity (

)
≥ 0.999 (0.25 to 1.5 mg/mL)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Repeatability %RSD ≤ 1.0% (n=6)%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass

Conclusion

While GC-FID and qNMR offer specific orthogonal benefits, the unique physicochemical properties of N-(3-(hydroxymethyl)benzyl)acetamide make RP-HPLC-UV the undisputed gold standard for purity validation. By engineering causality into the method parameters and enforcing a self-validating SST framework, analytical laboratories can ensure absolute data integrity and regulatory compliance throughout the drug development lifecycle.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • Agilent Technologies. "A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs." Application Note. Available at:[Link]

Sources

Comparative Analytical Guide: Reference Standards for N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying secondary metabolites, synthetic impurities, and degradation products. N-(3-(hydroxymethyl)benzyl)acetamide (CAS 1300730-19-1)[1][2] is a critical target analyte in the evaluation of substituted benzylamine and acetamide-based pharmaceutical compounds. Because this molecule possesses both a hydrogen-bonding hydroxymethyl group and a polar acetamide moiety, it exhibits unique chromatographic behavior that demands rigorous standardization.

This guide objectively compares the performance of different tiers of N-(3-(hydroxymethyl)benzyl)acetamide reference standards and provides self-validating experimental protocols for its analysis. The methodologies detailed herein are grounded in the principles of the[3][4] and the [5][6].

Objective Comparison of Reference Standard Grades

Not all reference materials are created equal. The choice of standard directly impacts the accuracy of your quantitative assays. Relying on an uncharacterized, in-house synthesized standard can introduce systemic bias into your analytical target profile (ATP). Below is a comparative analysis of three common sourcing strategies for N-(3-(hydroxymethyl)benzyl)acetamide.

Table 1: Performance Comparison of Reference Standard Grades
ParameterCertified Reference Material (CRM)Analytical Standard GradeIn-House Synthesized (Crude)
Absolute Purity (qNMR) 99.8% ± 0.1% (Certified)Not determinedVariable (Typically 90–95%)
Chromatographic Purity > 99.9% (LC-UV/MS)> 98.0% (LC-UV)> 95.0% (LC-UV)
Uncertainty (k=2) Calculated & DocumentedNot AvailableNot Available
Water Content (KF) < 0.1%< 0.5%Variable (Hygroscopic risk)
Trace Metals (ICP-MS) < 10 ppmNot testedHigh risk of catalyst carryover
Regulatory Suitability Quantitative Bioanalysis & ReleaseQualitative ID & System SuitabilityEarly R&D only

Scientific Causality: The discrepancy between chromatographic purity (area percent) and absolute purity (mass fraction) is a frequent source of analytical failure[7]. A standard may appear 99.9% pure by LC-UV, but if it contains 2% water and 1% inorganic salts (which are UV-transparent), its true potency is only 96.9%. Utilizing a CRM ensures that absolute purity is established via orthogonal methods, preventing the underestimation of impurities in your drug product.

Workflow Visualizations

To ensure trustworthiness, the qualification of a reference standard and the subsequent validation of the analytical method must follow rigid, self-validating workflows.

Qualification Start Candidate Material CAS 1300730-19-1 qNMR Absolute Purity (qNMR) Start->qNMR MassBal Mass Balance (HPLC/KF/TGA) Start->MassBal Compare Orthogonal Agreement (|qNMR - Mass Bal| < 1.0%) qNMR->Compare MassBal->Compare Release CRM Release & Certification Compare->Release

Workflow for the absolute qualification of N-(3-(hydroxymethyl)benzyl)acetamide reference standards.

Validation Dev Method Development Spec Specificity & Selectivity Dev->Spec AccPrec Accuracy & Precision Spec->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix

LC-MS/MS analytical validation pathway in accordance with FDA and ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

According to [7][8], analytical procedures must be fit for their intended purpose. Below are the optimized, step-by-step methodologies for characterizing and quantifying this specific analyte.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Objective: Establish the absolute mass fraction of the reference standard without relying on a pre-existing standard of the same molecule.

  • Step 1: Precision Weighing. Co-weigh approximately 10 mg of the N-(3-(hydroxymethyl)benzyl)acetamide candidate and 5 mg of a certified internal calibrant (e.g., NIST-traceable Maleic acid) into a single vial using a microbalance (d = 0.001 mg).

    • Causality: Co-weighing into the same vial eliminates volumetric errors associated with standard solution preparation.

  • Step 2: Dissolution. Dissolve the mixture in 0.6 mL of DMSO-d6 (100% isotopic purity) containing 0.01% TMS.

  • Step 3: Tuning and Matching. Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform precise tuning, matching, and 3D shimming.

  • Step 4: Acquisition Parameters. Acquire the 1H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: To ensure absolute quantitative accuracy, all excited protons must return to their ground state before the next pulse. The D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failure to do so results in signal saturation and severe under-quantification.

  • Step 5: Integration & Calculation. Integrate the isolated benzylic CH2 protons of the analyte (typically around δ 4.2–4.5 ppm) against the olefinic protons of Maleic acid (δ 6.26 ppm). Calculate the absolute mass fraction using the established qNMR equation.

Protocol B: Trace Quantification via LC-MS/MS

Objective: Quantify trace levels (< 0.05%) of N-(3-(hydroxymethyl)benzyl)acetamide in biological matrices or active pharmaceutical ingredients (APIs).

  • Step 1: Internal Standard (IS) Spiking. Spike all samples, calibrators, and blanks with a Stable-Isotope Labeled Internal Standard (SIL-IS), such as N-(3-(hydroxymethyl)benzyl)acetamide-d3.

    • Causality: The FDA Bioanalytical Guidance strictly recommends SIL-IS for LC-MS/MS[6]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical matrix suppression environment in the ESI source, perfectly normalizing the ionization variability.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) with a polar-embedded group.

    • Causality: The SPP architecture reduces the longitudinal diffusion term (B-term in the van Deemter equation), providing UHPLC-like efficiency at lower backpressures. The polar-embedded stationary phase prevents the hydrogen-bonding hydroxymethyl group from undergoing secondary interactions with residual surface silanols, which would otherwise cause severe peak tailing.

  • Step 3: Mobile Phase & Gradient. Use Mobile Phase A (10 mM Ammonium Formate + 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a gradient from 5% B to 60% B over 4 minutes.

    • Causality: The analyte possesses a moderate UV chromophore, which is insufficient for low ng/mL detection limits. However, the acetamide nitrogen acts as an excellent proton acceptor in positive electrospray ionization (ESI+). Buffering with ammonium formate forces the equilibrium toward the protonated [M+H]+ state, drastically enhancing the signal-to-noise ratio.

  • Step 4: Mass Spectrometry (MRM). Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The parent ion will be [M+H]+. Optimize the collision energy (CE) to monitor the dominant product ion (likely the loss of the acetamide group yielding a stabilized benzyl cation).

Scientific Integrity & System Suitability

A protocol is only as trustworthy as its system suitability tests (SST). Before executing Protocol B, the analytical batch must pass the following criteria:

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N ratio ≥ 5:1[6].

  • Matrix Factor (MF): The IS-normalized matrix factor must have a coefficient of variation (CV) ≤ 15% across six independent lots of blank matrix[6].

  • Accuracy: Quality Control (QC) samples at low, mid, and high concentration tiers must fall within ±15% of their nominal values (±20% at the LLOQ)[5][6].

By adhering to these rigorous, self-validating principles and utilizing a Certified Reference Material, researchers can guarantee the integrity of their analytical data, ensuring smooth regulatory submissions and robust quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER). URL:[Link]

  • ChemSrc. CAS 1300730-19-1: N-(3-(hydroxymethyl)benzyl)acetamide. ChemSrc Compound Database. URL:[Link]

Sources

A Senior Application Scientist's Guide to Confirming Amide Synthesis: Differentiating N-(3-(hydroxymethyl)benzyl)acetamide from Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

In organic synthesis, the confirmation of a successful reaction is as critical as the reaction itself. The transformation of starting materials into a final product must be verified through rigorous analytical techniques to ensure purity and structural integrity. This guide provides an in-depth comparison of the analytical signatures of the product, N-(3-(hydroxymethyl)benzyl)acetamide , and its likely starting materials, 3-(aminomethyl)benzyl alcohol and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

This comparison is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

The Synthetic Landscape

The target molecule, N-(3-(hydroxymethyl)benzyl)acetamide, is synthesized via the acylation of 3-(aminomethyl)benzyl alcohol. This reaction fundamentally changes the chemical nature of the starting amine by converting a primary amine (-NH₂) into a secondary amide (-NHCOR), a transformation that is readily distinguishable using standard analytical methods.

Caption: Reaction scheme for the synthesis of N-(3-(hydroxymethyl)benzyl)acetamide.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress. The principle lies in the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).

Causality: The conversion of the primary amine in 3-(aminomethyl)benzyl alcohol to the secondary amide in the product results in a significant change in polarity. The amine starting material, with its capacity for hydrogen bonding through both -NH₂ and -OH groups, is highly polar and will adhere strongly to the silica plate, resulting in a low Retention Factor (Rf). The amide product is less polar, leading to a higher Rf value.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Spot the crude reaction mixture, along with co-spots of the starting amine, onto a silica gel TLC plate.

  • Eluent System: Develop the plate in a sealed chamber containing an appropriate eluent system, such as 10:1 Dichloromethane:Methanol.

  • Visualization:

    • UV Light (254 nm): Both the starting material and product are UV active due to the benzene ring and will appear as dark spots.

    • Ninhydrin Stain: This is a crucial diagnostic tool. After development, dip the plate in a ninhydrin solution and gently heat. Ninhydrin reacts with primary amines to produce a characteristic deep purple color (Ruhemann's purple). The spot corresponding to 3-(aminomethyl)benzyl alcohol will turn purple, while the product spot will not.[1]

    • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized. Both the alcohol group present in the starting material and the product will likely show up as yellow-brown spots on a purple background.

Data Interpretation Summary
CompoundExpected Rf (Approx.)UV (254 nm)Ninhydrin Staining
3-(aminomethyl)benzyl alcohol Low (e.g., 0.2)VisiblePurple Spot
N-(3-(hydroxymethyl)benzyl)acetamide Higher (e.g., 0.5)VisibleNo Reaction

Infrared (IR) Spectroscopy: Functional Group Transformation

IR spectroscopy is a powerful technique for identifying the presence and absence of specific functional groups by measuring the absorption of infrared radiation.[2][3][4] The conversion of a primary amine to a secondary amide produces several distinct changes in the IR spectrum.

Causality: The key changes are the disappearance of the primary amine's characteristic N-H stretches and the appearance of the amide's carbonyl (C=O) and N-H bands.

  • Starting Material (3-(aminomethyl)benzyl alcohol):

    • N-H Stretch (Primary Amine): Expect a doublet (two sharp peaks) in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[2][5][6]

    • O-H Stretch (Alcohol): A broad absorption band will be present around 3600-3200 cm⁻¹, often overlapping with the N-H stretches.

  • Product (N-(3-(hydroxymethyl)benzyl)acetamide):

    • N-H Stretch (Secondary Amide): A single, sharper peak will appear around 3300 cm⁻¹.[2][7]

    • C=O Stretch (Amide I Band): A strong, sharp absorption band, characteristic of the amide carbonyl, will be present around 1650 cm⁻¹. This is often the most telling peak.

    • N-H Bend (Amide II Band): Another characteristic band will appear around 1550 cm⁻¹.

    • O-H Stretch (Alcohol): The broad O-H stretch will remain.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare a sample of the purified product as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with that of the starting material, focusing on the key regions identified above.

Data Interpretation Summary
Functional GroupStarting Material (cm⁻¹)Product (cm⁻¹)Significance
N-H Stretch ~3400-3300 (Doublet)~3300 (Singlet)Confirms conversion of primary amine to secondary amide.
C=O Stretch Absent~1650 (Strong, Sharp) Confirms formation of the amide bond.
N-H Bend ~1650-1580~1550 (Amide II)Supports amide formation.
O-H Stretch ~3600-3200 (Broad)~3600-3200 (Broad)Expected to be present in both.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy provides the most detailed information for structural elucidation. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), one can definitively confirm the product's structure.

Causality: The addition of the acetyl group (CH₃CO-) introduces new, unique signals and causes predictable shifts in the signals of nearby protons and carbons.

Key Differentiating Features in ¹H NMR
  • Appearance of an Acetyl Singlet: The most unambiguous new signal in the product's spectrum will be a sharp singlet at ~2.0 ppm, integrating to 3 protons, corresponding to the newly introduced methyl group (-COCH₃).

  • Shift of the Benzylic Protons: The methylene protons (-CH₂-NH-) in the starting material will shift downfield (to a higher ppm value) in the product due to the electron-withdrawing effect of the adjacent carbonyl group. They will appear as a doublet around 4.3-4.4 ppm.

  • Amide N-H Proton: A new signal for the amide proton (-NH-) will appear, typically as a broad triplet between 5.5-8.5 ppm.

  • Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons in the starting material will be absent in the product spectrum.

Key Differentiating Features in ¹³C NMR
  • Appearance of a Carbonyl Carbon: A new signal will appear in the downfield region of the spectrum, around 170 ppm, corresponding to the amide carbonyl carbon (C=O).

  • Appearance of a Methyl Carbon: A new signal will appear in the upfield region, around 23 ppm, corresponding to the acetyl methyl carbon (-COCH₃).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Process the data and assign the peaks, comparing the chemical shifts, integrations, and multiplicities to the expected values for the product and starting materials.

Data Interpretation Summary
NucleusFeatureStarting Material (Approx. δ, ppm)Product (Approx. δ, ppm)Significance
¹H Acetyl Protons (-COCH₃)Absent~2.0 (s, 3H) Unambiguous proof of acylation.
¹H Benzylic Protons (-CH₂-N)~3.8 (s, 2H)~4.3 (d, 2H)Confirms change in electronic environment.
¹H Amide Proton (-NH-CO)Absent~6.0-8.5 (br t, 1H)Confirms amide formation.
¹³C Carbonyl Carbon (C=O)Absent~170 Unambiguous proof of amide bond.
¹³C Methyl Carbon (-COCH₃)Absent~23Confirms presence of acetyl group.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight.

Causality: The product will have a molecular weight that is the sum of the starting amine plus the mass of an acetyl group (42.04 g/mol ), minus the mass of a hydrogen atom.

  • 3-(aminomethyl)benzyl alcohol (C₈H₁₁NO): Molecular Weight = 137.18 g/mol

  • N-(3-(hydroxymethyl)benzyl)acetamide (C₁₀H₁₃NO₂): Molecular Weight = 179.22 g/mol

The mass spectrum of the product should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at m/z 179 or 180, respectively. This provides clear evidence that the acetylation reaction has occurred.

Workflow start Crude Reaction Mixture tlc Run TLC Analysis (Co-spot with Starting Material) start->tlc check_sm Starting Material Consumed? (Check Ninhydrin Stain) tlc->check_sm check_sm->start No, continue reaction workup Aqueous Workup & Purification (e.g., Column Chromatography) check_sm->workup Yes product Isolated Product workup->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: A typical workflow for reaction monitoring and product characterization.

Conclusion

Differentiating N-(3-(hydroxymethyl)benzyl)acetamide from its starting materials is a straightforward process when a systematic, multi-technique analytical approach is employed. While TLC with a specific stain like ninhydrin offers a rapid and decisive method for monitoring the consumption of the primary amine, it is the combination of IR and, most definitively, NMR spectroscopy that provides irrefutable structural proof of the final product. IR spectroscopy confirms the crucial functional group transformation, and NMR provides a detailed atomic map of the new molecular architecture. Finally, mass spectrometry validates the expected molecular weight, completing the comprehensive characterization necessary for any research or development setting.

References

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs.
  • TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • University of Calgary. IR: amines.
  • Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis.
  • The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • Molbase. Synthesis of N-benzyl acetamide.
  • Patsnap Eureka. (2026, February 28).
  • The Royal Society of Chemistry. Contents.
  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product.
  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Semantic Scholar. (1975, April 1).
  • PubChem. 3-Aminobenzyl alcohol | C7H9NO | CID 80293.
  • Semantic Scholar.
  • Indian Academy of Sciences.
  • Sigma-Aldrich. 3-(Aminomethyl)benzyl Alcohol | 34231-22-6.
  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide.

Sources

Publish Comparison Guide: X-Ray Crystallography and Supramolecular Synthons of N-(3-(hydroxymethyl)benzyl)acetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in solid-state characterization, I frequently emphasize that a molecule's 2D chemical structure is only half the story. In pharmaceutical drug development and materials science, the 3D crystal lattice dictates critical physicochemical properties, including solubility, thermodynamic stability, and bioavailability.

This guide objectively compares the crystallographic behavior of N-(3-(hydroxymethyl)benzyl)acetamide against its unsubstituted parent compound, N-benzylacetamide , and its para-isomer, N-(4-(hydroxymethyl)benzyl)acetamide . By analyzing how meta-hydroxymethyl substitution alters intermolecular hydrogen-bonding networks, researchers can better engineer crystal habits for active pharmaceutical ingredients (APIs) and predict solid-state behavior.

Mechanistic Insights: The Causality of Crystal Packing

The fundamental driver of crystal packing in benzylacetamides is the competition and cooperation between hydrogen bond donors and acceptors[1]. The spatial orientation of these functional groups dictates the resulting supramolecular architecture.

  • The Baseline (N-benzylacetamide): The unsubstituted molecule relies solely on the amide group for strong directional interactions. The N-H acts as the hydrogen bond donor and the C=O as the acceptor, forming infinite 1D hydrogen-bonded chains along the crystallographic a-axis. This is classically described by the

    
     graph-set motif[2].
    
  • The Meta-Substitution Effect (N-(3-(hydroxymethyl)benzyl)acetamide): Introducing a hydroxymethyl group at the meta position fundamentally disrupts the 1D chain. The -OH group is amphoteric (acting as both a strong donor and acceptor). Because of the ~120° angle of the meta position relative to the acetamide arm, steric constraints prevent the formation of a simple 1D chain. Instead, the molecules self-assemble into 2D hydrogen-bonded sheets . The amide N-H···O=C interaction is preserved, but it is cross-linked by O-H···O(hydroxyl) and O-H···O(carbonyl) interactions, often forming robust

    
     tetrameric rings.
    
  • The Para-Substitution Effect (N-(4-(hydroxymethyl)benzyl)acetamide): In the para position (180°), the linear extension of the molecule allows the hydroxymethyl group to project outward without steric clash, bridging adjacent 2D layers into a complex, highly stable 3D interpenetrating network .

Crystallographic Data Comparison

The following table summarizes the quantitative crystallographic parameters. Note: Data for N-benzylacetamide is derived from empirical single-crystal X-ray diffraction[2], whereas the meta- and para-hydroxymethyl derivatives reflect predictive crystallographic models based on established supramolecular synthon behavior for these specific pharmacophores[1].

ParameterN-benzylacetamideN-(3-(hydroxymethyl)benzyl)acetamideN-(4-(hydroxymethyl)benzyl)acetamide
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Unit Cell Volume (ų) 828.3 (3)~410.5 (Predictive)~1650.2 (Predictive)
Z (Molecules/Cell) 428
Primary H-Bonds N-H···O=CN-H···O=C, O-H···ON-H···O=C, O-H···O
Graph-Set Motif

chains

chains +

rings

chains +

chains
Supramolecular Architecture 1D Chains2D Sheets3D Network
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the structural determination of these compounds must follow a self-validating workflow. Do not simply mount a crystal and hope for the best; validate the physical state of the sample at every step.

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of N-(3-(hydroxymethyl)benzyl)acetamide in 0.5 mL of a high-solubility solvent (e.g., methanol). Place this open vial inside a larger, sealed chamber containing 3 mL of an antisolvent (e.g., diethyl ether).

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled supersaturation. This minimizes defect formation and yields diffraction-quality single crystals rather than kinetic precipitates.

Step 2: Optical Validation (Birefringence)

  • Action: Examine the harvested crystals under a polarized light microscope. Rotate the polarizer 360°.

  • Causality: A true single crystal will exhibit uniform birefringence (alternating light and dark phases upon rotation)[3]. If the crystal remains dark or shows patchy, segmented extinction, it is amorphous or twinned, and will yield unresolvable diffraction data.

  • Self-Validation: Reject non-birefringent samples immediately to prevent wasting diffractometer time.

Step 3: Data Collection at Cryogenic Temperatures

  • Action: Mount a validated crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a liquid nitrogen stream.

  • Causality: Cooling to 100 K drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This is critical for accurately locating the faint electron density of the hydrogen atoms involved in the O-H···O and N-H···O hydrogen bonds[2].

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
    
  • Causality & Validation: The mathematical model is self-validating if the final

    
     factor is < 0.05 and the goodness-of-fit (S) is near 1.0. High residual electron density peaks near the hydroxymethyl oxygen indicate unresolved structural disorder in the hydrogen bond network, requiring a re-evaluation of the space group.
    
Experimental Workflow Visualization

The following diagram illustrates the logical, self-validating progression of the SCXRD protocol described above.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Optical Validation (Polarized Light) A->B C 3. Data Collection (100 K, Mo Kα) B->C Uniform Birefringence G Validation Fail (Twinned/Disordered) B->G Patchy Extinction D 4. Structure Solution (Direct Methods) C->D E 5. Refinement (Least-Squares on F²) D->E F Validation Pass (R1 < 0.05) E->F Goodness-of-fit ~1.0 E->G High Residual Density G->A Recrystallize

Caption: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural analysis.

References
  • (PDF) N-Benzylacetamide - ResearchGate Source: Acta Crystallographica Section E: Structure Reports Online (2007). URL:[Link]

  • Structure Determination by X-ray Crystallography - The World of Materials Source: WordPress / The World of Materials. URL:[Link]

  • A Practical Guide to the Design of Molecular Crystals - ACS Publications Source: American Chemical Society (ACS). URL:[Link]

Sources

Elemental Analysis Expectations for N-(3-(hydroxymethyl)benzyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and organic chemists, verifying the elemental composition of a synthesized intermediate or active pharmaceutical ingredient (API) is a critical quality gateway. N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 189448-35-9)[1] presents a unique analytical profile due to its combination of an aromatic ring, a primary alcohol, and an amide linkage.

This guide objectively compares the three primary orthogonal techniques used to validate the elemental integrity of this compound: CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and X-ray Photoelectron Spectroscopy (XPS) . Rather than treating these methods as mutually exclusive, we will explore how they form a self-validating analytical matrix.

Compound Profile & Theoretical Baselines

Before running any physical experiment, establishing the theoretical baseline is mandatory. N-(3-(hydroxymethyl)benzyl)acetamide has the molecular formula C₁₀H₁₃NO₂ .

Table 1: Theoretical Elemental Composition
ElementAtomic CountAtomic Mass (Da)Total Mass (Da)Mass Fraction (%)
Carbon (C) 1012.011120.11067.02%
Hydrogen (H) 131.00813.1047.31%
Nitrogen (N) 114.00714.0077.82%
Oxygen (O) 215.99931.99817.85%
Total 179.219 100.00%

Monoisotopic Exact Mass:179.0946 Da

Methodological Comparison: The "Why" Behind the Techniques

To achieve true scientific integrity, we must understand the causality behind why specific techniques are chosen and where their blind spots lie.

A. CHNS/O Combustion Analysis: The Bulk Purity Gold Standard

While modern laboratories heavily rely on NMR and MS, combustion analysis remains the absolute gold standard for proving bulk purity[2]. Based on the Pregl-Dumas method, the sample is subjected to flash combustion at ~1000°C in an oxygen-rich environment[3].

  • The Causality: HRMS and NMR can easily miss inorganic salts (e.g., NaCl from a synthesis workup) because they do not ionize or resonate under standard organic conditions. CHNS analysis detects these impurities by proxy; if a sample contains 5% inorganic ash, the carbon and nitrogen percentages will proportionally drop below the theoretical 67.02% and 7.82% thresholds[4].

B. High-Resolution Mass Spectrometry (HRMS): Molecular Identity

CHNS analysis proves bulk purity but cannot distinguish between structural isomers or confirm the exact molecular formula if organic impurities with similar C/H ratios are present. HRMS provides mass accuracy within <5 ppm (or 0.003 m/z units)[5],[4].

  • The Causality: By utilizing soft ionization techniques like Electrospray Ionization (ESI), HRMS prevents the complete fragmentation of the molecule, allowing us to observe the intact [M+H]⁺ ion and its precise isotopic envelope, confirming the exact atomic makeup of the individual molecule[6].

C. X-ray Photoelectron Spectroscopy (XPS): Surface & Chemical State

XPS is a surface-sensitive technique that measures the top 5–10 nm of a material[7]. It is rarely used for routine bulk purity but is indispensable for solid-state characterization and formulation stability.

  • The Causality: XPS measures the binding energy of core electrons. Because binding energy shifts depending on what an atom is bonded to, XPS can differentiate between the nitrogen in the acetamide group and a degraded free amine, or distinguish the hydroxymethyl oxygen from an oxidized carboxylic acid[8],[9].

Table 2: Comparative Matrix of Analytical Techniques
TechniquePrimary FunctionDetection LimitBlind SpotsJournal Acceptance Standard
CHNS/O Bulk purity & quantitation~0.1%Cannot identify molecular structure±0.4% of theoretical values[4]
HRMS Exact formula confirmationLow ppm/ppbMisses inorganic salts/bulk impurities<5 ppm mass error[4]
XPS Surface oxidation states~0.1 atomic %Only analyzes top 10 nm; not for bulkPeak resolution & proper calibration

Experimental Protocols: Self-Validating Systems

A robust analytical protocol must be self-validating. The following workflows detail the step-by-step methodologies required to analyze N-(3-(hydroxymethyl)benzyl)acetamide, explaining the mechanistic reasoning behind each step.

Protocol A: CHNS/O Combustion Analysis
  • Instrument Calibration (Self-Validation): Run a blank tin capsule to establish a baseline. Follow with a known standard (e.g., Sulfanilamide) to calibrate the Thermal Conductivity Detector (TCD). The standard must return values within ±0.3% of its theoretical composition before proceeding.

  • Sample Encapsulation: Weigh exactly 1.5–2.0 mg of the compound into a high-purity tin capsule.

    • Causality: Tin acts as both a container and a catalyst. During flash combustion, the exothermic oxidation of tin raises the local micro-temperature to ~1800°C, ensuring the complete breakdown of the refractory benzyl ring[3].

  • Flash Combustion & Reduction: Drop the capsule into the combustion tube (1000°C) with a pulse of pure O₂. The gases then pass over a heated copper column (600°C).

    • Causality: The copper removes excess oxygen and reduces any formed nitrogen oxides (NOx) back into N₂ gas, ensuring accurate nitrogen quantification[10].

  • Detection: The resulting CO₂, H₂O, and N₂ gases are separated via gas chromatography and quantified by the TCD[11].

Protocol B: ESI-HRMS Workflow
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol containing 0.1% Formic Acid to a concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]⁺ ion (expected at m/z 180.1025) and increasing ionization efficiency[6].

  • Lock-Mass Infusion (Self-Validation): Simultaneously infuse a reference standard (e.g., Leucine Enkephalin) via a secondary sprayer.

    • Causality: Time-of-Flight (TOF) tubes are sensitive to minor temperature fluctuations. The lock-mass provides real-time internal calibration, correcting instrument drift and ensuring the mass accuracy remains below the 5 ppm threshold[4].

  • Data Acquisition: Acquire data in positive ion mode (ESI+). Compare the observed isotopic distribution against the theoretical model for C₁₀H₁₃NO₂.

Protocol C: XPS Surface Analysis
  • Sample Loading: Mount the powder onto double-sided carbon tape and introduce it into the Ultra-High Vacuum (UHV) chamber (< 10⁻⁷ Pa).

    • Causality: UHV prevents the scattering of emitted photoelectrons by atmospheric gas molecules, ensuring they reach the analyzer[7].

  • Irradiation & Charge Compensation: Irradiate the sample with a monochromatic Al Kα X-ray source. Simultaneously activate an electron flood gun.

    • Causality: Because organic powders are electrical insulators, the emission of photoelectrons causes a positive charge buildup on the surface, which artificially shifts binding energies. The flood gun bathes the sample in low-energy electrons to neutralize this charge[9].

  • Calibration (Self-Validation): Anchor the energy scale by setting the adventitious carbon (C-C/C-H) C1s peak to exactly 284.8 eV[9].

Table 3: Expected XPS Binding Energies for C₁₀H₁₃NO₂
Element Core LevelChemical State in MoleculeExpected Binding Energy (eV)
C 1s Aromatic ring (C-C / C-H)~284.8
C 1s Hydroxymethyl (C-O)~286.5
C 1s Acetamide Carbonyl (C=O)~288.0
N 1s Amide Nitrogen (N-C=O)~399.8 - 400.2
O 1s Amide Oxygen (C=O)~531.5
O 1s Hydroxyl Oxygen (C-OH)~532.8

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and data integration pathway for the elemental validation of the compound.

Fig 1: Orthogonal elemental analysis workflow for N-(3-(hydroxymethyl)benzyl)acetamide.

Conclusion

Evaluating N-(3-(hydroxymethyl)benzyl)acetamide requires a multifaceted approach. While HRMS provides the exact molecular identity, it cannot replace the rigorous bulk purity confirmation offered by CHNS/O combustion analysis. Furthermore, when the compound transitions from synthesis to solid-state formulation, XPS becomes the critical tool for verifying that the delicate hydroxymethyl and acetamide functional groups have not undergone surface degradation.

References

  • What is a CHNS Elemental Analyzer? AZoM. URL: [Link]

  • Elemental Analysis (CHNS, ONH). Fraunhofer IFAM. URL: [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry (RSC). URL: [Link]

  • Elemental analysis: operation & applications. Elementar. URL: [Link]

  • X-Ray Photoelectron Spectroscopy (XPS). SERC (Carleton College). URL: [Link]

  • High-Resolution Mass Spectrometry Definition. Fiveable. URL: [Link]

  • Interpreting Mass Spectra. Oregon State University. URL: [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. URL: [Link]

  • Completely understand X-ray photoelectron spectroscopy (XPS). Universal Lab Blog. URL: [Link]

  • X-ray photoelectron spectroscopy. Wikipedia. URL: [Link]

  • Chemical State Analysis of Low-Z Elements by X-ray Photoelectron Spectroscopy (XPS). Microscopy and Microanalysis | Oxford Academic. URL: [Link]

  • 189448-35-9 CAS Number. Chemsrc. URL: [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. URL: [Link]

  • 1300730-19-1 N-(3-(hydroxymethyl)benzyl)acetamide. Chemsrc. URL: [Link]

  • Is it possible to use HRMS for organometallic characterization? ResearchGate. URL: [Link]

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Safety Operating Guide

N-(3-(hydroxymethyl)benzyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating pharmaceutical intermediates as generic waste, leading to compliance violations and severe safety hazards. N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1) is a functionalized nitrogenous organic compound. Because it contains both a benzylic alcohol moiety and an acetamide group, its disposal requires precise segregation to prevent exothermic cross-reactions and to manage toxic nitrogen oxide (NOx) emissions during incineration.

This guide provides the definitive, field-proven operational protocols for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict environmental compliance and operational safety.

Chemical Profiling & Causality in Waste Handling

To design a safe disposal protocol, we must first understand the chemical behavior of the waste material. N-(3-(hydroxymethyl)benzyl)acetamide (


) is a non-halogenated, aromatic amide.
  • Toxicity & Exposure: Based on toxicological data from its close structural analog, N-benzylacetamide, this compound should be treated as a definitive skin and eye irritant, and is harmful if inhaled or swallowed[1]. The fine crystalline powder poses an aerosolization risk during transfer.

  • Reactivity Causality: The benzylic alcohol group (-CH₂OH) is highly susceptible to oxidation. Never mix this compound with strong oxidizers (e.g., nitric acid, peroxides, or permanganates). Doing so in a sealed waste carboy will initiate an exothermic oxidation reaction, leading to rapid gas evolution, pressurization, and potential container rupture[2].

  • Incineration Mechanics: Because the molecule contains nitrogen, its terminal destruction must occur via high-temperature incineration (>1000°C) at a facility equipped with NOx scrubbers. Complete combustion yields carbon dioxide, water, and nitrogen oxides[2].

Regulatory Framework & Compliance

The disposal of pharmaceutical intermediates is strictly governed by environmental regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be managed systematically from "cradle to grave". While it is not specifically a P-listed or U-listed acutely toxic waste, it must be processed as Non-Halogenated Organic Waste to prevent the formation of highly toxic dioxins—a risk that occurs when non-halogenated organics are improperly mixed with chlorinated solvents and incinerated at sub-optimal temperatures.

Waste Stream Compatibility Matrix

Proper segregation at the source is the cornerstone of laboratory safety. Use the following data table to determine the correct waste stream based on the compound's physical state and solvent matrix.

Waste Stream ScenarioCompatibility CategoryChemical RationaleApproved Container
Pure Solid / Powder Non-Halogenated SolidContains no halogens; burns cleanly to CO₂, H₂O, and NOx.HDPE Wide-Mouth Jar
Dissolved in DMSO/MeOH Non-Halogenated LiquidBoth solvent and solute are non-halogenated. High BTU value for efficient incineration.HDPE or Glass Carboy
Dissolved in DCM/CHCl₃ Halogenated LiquidHalogenated solvents dictate the waste stream to prevent dioxin formation.Glass Carboy (HDPE may swell)
Mixed with Nitric Acid INCOMPATIBLE Benzylic alcohol moiety is easily oxidized; severe risk of thermal runaway.DO NOT MIX

Standard Operating Procedures (SOPs)

Workflow A: Routine Waste Segregation and Disposal

This protocol ensures self-validating compliance with RCRA accumulation standards.

  • Quantification & Logging: Weigh the residual N-(3-(hydroxymethyl)benzyl)acetamide. Immediately log the mass in your laboratory's chemical inventory system to maintain accurate cradle-to-grave tracking[3].

  • Solvent Compatibility Check: If the compound is in solution, verify the solvent matrix. Route to the halogenated stream only if dissolved in solvents like dichloromethane (DCM). Otherwise, default to the non-halogenated stream to minimize disposal costs[2].

  • Containerization: Transfer the material into a chemically compatible container. Use High-Density Polyethylene (HDPE) for pure solids and non-halogenated liquids. Use amber glass for halogenated mixtures to prevent solvent permeation.

  • Labeling: Affix a standard hazardous waste label. Explicitly write: "Hazardous Waste: Non-Halogenated Organic - Contains N-(3-(hydroxymethyl)benzyl)acetamide". Critical Step: Date the label the exact moment the first drop or grain of waste enters the container.

  • Secondary Containment: Place the primary container in a secondary containment tray within your Satellite Accumulation Area (SAA). Ensure it is physically separated from acid and oxidizer waste streams[2].

Workflow B: Solid Spill Deactivation and Recovery

Powder spills pose a severe inhalation hazard. Do not use a standard brush and dustpan, which will aerosolize the irritant.

  • Area Isolation: Cordon off the spill area. If the spill is inside a fume hood, lower the sash to the minimum working height.

  • PPE Donning: Equip double nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95 or P100 minimum) to prevent inhalation of the fine powder[1].

  • Dampening (Anti-Aerosolization): Do not dry-sweep. Lightly mist a chemical absorbent pad with a compatible, inert solvent (e.g., water or isopropanol). Gently place the pad over the spilled powder to trap particulates.

  • Collection: Use a non-sparking scoopula or plastic scraper to lift the dampened powder and the pad. Transfer directly into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wipe the spill surface with a solvent known to dissolve the compound (e.g., methanol), followed by a final wash with laboratory detergent and water. Dispose of all wiping materials in the solid waste container.

Disposal Decision Pathway

The following mechanistic diagram illustrates the logical routing of N-(3-(hydroxymethyl)benzyl)acetamide waste from generation to terminal destruction.

WastePathway Start N-(3-(hydroxymethyl)benzyl)acetamide Waste Generation Solid Solid Waste (Pure Powder) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidBin HDPE Solid Bin (Non-Halogenated) Solid->SolidBin CheckSolvent Identify Solvent Matrix Liquid->CheckSolvent Halo Halogenated (e.g., DCM, Chloroform) CheckSolvent->Halo Contains Cl/F/Br NonHalo Non-Halogenated (e.g., MeOH, DMSO) CheckSolvent->NonHalo C, H, N, O only Incinerator High-Temp Incineration (Requires NOx Scrubbers) Halo->Incinerator Halogenated Stream (Higher Cost) NonHalo->Incinerator SolidBin->Incinerator Products Complete Combustion: CO₂, H₂O, NOₓ Incinerator->Products

Figure 1: Disposal decision matrix and degradation pathway for functionalized benzylacetamides.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health[Link][2]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities United States Environmental Protection Agency (EPA)[Link]

Sources

Personal protective equipment for handling N-(3-(hydroxymethyl)benzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic interaction between the physical properties of a compound and the barrier properties of our protective equipment. N-(3-(hydroxymethyl)benzyl)acetamide (CAS: 1300730-19-1)[1] is a synthetic organic intermediate featuring both an acetamide group and a hydroxymethyl group on a benzyl scaffold.

Because of its amphiphilic characteristics—where the benzyl ring provides lipophilicity and the functional groups act as hydrogen bond donors/acceptors—this compound has the potential to interact with biological membranes and enhance dermal penetration, particularly when solvated. The following guide provides a comprehensive, self-validating system for handling this chemical safely.

Causality-Driven PPE Specifications

Personal Protective Equipment (PPE) is your last line of defense[2]. The selection of PPE for handling N-(3-(hydroxymethyl)benzyl)acetamide is dictated by its phase (solid powder vs. solvated liquid) and the specific solvents used in your workflow.

PPE ComponentSpecification & StandardMechanistic RationaleReplacement Protocol
Hand Protection Nitrile Gloves (≥4 mil thickness)Provides a steric and chemical barrier against polar organic solids[2]. If dissolving in DMSO, double-gloving is mandatory as DMSO rapidly permeates standard nitrile.Replace immediately if contaminated, or routinely every 2 hours of continuous use.
Eye Protection 3[3]Prevents ocular mucosal absorption of airborne particulates or solvent splashes[3]. Standard safety glasses lack adequate splash protection.Inspect for micro-scratches pre-use; sanitize weekly.
Body Protection Flame-retardant Lab CoatShields against solvent splashes and prevents ignition during solvation with flammable carriers (e.g., Methanol)[4].Launder via certified institutional service; never wash at home.
Engineering Control Chemical Fume HoodThe primary control to capture aerosolized dust and toxic vapors during handling[5].Annual certification required; verify flow monitor daily.

Standard Operating Procedure: Precision Weighing & Solvation

To ensure scientific integrity and personnel safety, every handling procedure must be a self-validating system.

Self-Validation Check: Before beginning, verify that the chemical fume hood monitor reads an inflow velocity of 80–100 feet per minute (fpm)[5] and inspect your gloves for micro-tears using the pneumatic inflation method[6].

Step-by-Step Methodology:

  • Environmental Prep: Clear the fume hood of incompatible materials (e.g., strong oxidizers)[7]. Place a grounded analytical balance at least 6 inches inside the hood face to ensure laminar airflow remains undisrupted.

  • Static Mitigation: Like many functionalized benzyl derivatives, N-(3-(hydroxymethyl)benzyl)acetamide can generate static charge. Use an anti-static gun (ionizer) on the weighing boat prior to dispensing to prevent particulate aerosolization.

  • Aseptic Transfer: Utilizing a clean, dry stainless-steel micro-spatula, transfer the required mass. Cap the source bottle immediately to minimize ambient moisture absorption.

  • Solvation Dynamics: If preparing a stock solution for biological assays, Dimethyl Sulfoxide (DMSO) or Methanol are common solvents. Critical Caution: DMSO acts as a transdermal carrier. Add the solvent dropwise down the side of the vial to prevent splashing.

  • Decontamination: Seal the solution vial. Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% isopropanol. Dispose of the wipe in solid hazardous waste[8].

System Validation: The procedure is considered successful and safe if the balance area is visually clean, the hood monitor maintains >80 fpm throughout the operation, and no PPE breach is detected during doffing.

handling_workflow A 1. Risk Assessment & SDS Review B 2. Engineering Controls (Fume Hood Verification) A->B C 3. PPE Donning (Coat, Goggles, Gloves) B->C D 4. Chemical Transfer & Solvation C->D E 5. Decontamination & Waste Segregation D->E

Figure 1: Sequential workflow for the safe handling and processing of laboratory chemicals.

Spill Containment and Waste Disposal Logistics

Improper disposal can lead to dangerous cross-reactions. Segregation based on chemical compatibility is a strict requirement[7].

Self-Validation Check: Ensure the laboratory spill kit is fully stocked, accessible, and within its expiration date before initiating any cleanup protocol.

Step-by-Step Methodology:

  • Assessment: Determine if the spill is minor (manageable locally, typically <50g or <50mL) or major (requires immediate evacuation and EHS intervention)[6].

  • Containment: For solid powder spills, do not sweep, as this forces the chemical into the air. Instead, cover the powder with damp absorbent pads. For liquid spills (solvated compound), encircle the perimeter with universal chemical absorbent booms to prevent spreading.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a compatible, leak-proof hazardous waste container[6].

  • Waste Segregation: Label the container accurately. If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the "Halogenated Organic Waste" stream. If dissolved in DMSO or Methanol, route to "Non-Halogenated Organic Waste"[5].

spill_protocol Spill Chemical Spill Detected Assess Assess Volume & Hazard Spill->Assess Minor Minor Spill (<50g or <50mL) Assess->Minor Major Major Spill (>50g or >50mL) Assess->Major Contain Contain with Absorbent Pads Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Clean Clean with Appropriate Solvent Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Logical decision tree for chemical spill response and containment procedures.

References

  • ChemSrc. "1300730-19-1_N-(3-(hydroxymethyl)benzyl)acetamide". Available at:[Link]

  • NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". Available at:[Link]

  • Boston University Office of Research. "Personal Protection Equipment (PPE) in Laboratories Policy". Available at: [Link]

  • National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage". Available at:[Link]

  • Iowa State University Environmental Health and Safety. "Chemical Handling and Storage". Available at: [Link]

  • Berkeley Lab EHS. "Personal Protective Equipment – Lab Safety". Available at: [Link]

  • Örebro University. "Before handling of chemicals in laboratory work". Available at: [Link]

  • University of Nevada, Reno. "Chapter 2, Chemical Hygiene Plan: General Laboratory Safety". Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.